Chemical structure and properties of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid
The following technical guide details the structural dynamics, synthesis, and pharmaceutical applications of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid . This guide is structured for researchers requiring actiona...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural dynamics, synthesis, and pharmaceutical applications of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid . This guide is structured for researchers requiring actionable insights into scaffold utilization for drug discovery.
Conformational Locking & Methyl Effects in Drug Design
Executive Summary
In medicinal chemistry, the 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid scaffold represents a "privileged structure" for probing receptor geometry. By leveraging the bulky tert-butyl group as a conformational anchor, this molecule locks the cyclohexane ring into a rigid chair conformation. The introduction of a methyl group at the ipso-position (C1) creates a quaternary center, restricting the rotational freedom of the carboxylic acid pharmacophore. This "Magic Methyl" effect can significantly alter potency, metabolic stability, and selectivity compared to the des-methyl parent.
Chemical Structure & Stereochemistry
The defining feature of this molecule is the competition between the methyl group and the carboxylic acid moiety for the favorable equatorial position at C1, governed by the remote tert-butyl lock at C4.
Conformational Analysis (A-Values)
The tert-butyl group (A-value ~4.9 kcal/mol) exclusively occupies the equatorial position to avoid severe 1,3-diaxial interactions. This locks the ring, forcing the substituents at C1 into defined axial or equatorial orientations.
Thermodynamic Preference:
Since the methyl group has a larger steric demand (higher A-value) than the carboxylic acid, the thermodynamic equilibrium favors the conformer where the Methyl group is Equatorial and the Carboxylic Acid is Axial .
Isomer Identification
The stereoisomers are defined by the relationship between the C4-tert-butyl group and the C1-Carboxyl group.
Isomer Designation
C1-Substituents Orientation
Relationship (t-Bu vs COOH)
Stability
Isomer A (Major)
Me-Equatorial / COOH-Axial
Cis (1,4-relationship)
Thermodynamic Product
Isomer B (Minor)
Me-Axial / COOH-Equatorial
Trans (1,4-relationship)
Kinetic/Less Stable
Note: "Cis" here refers to the spatial relationship where the axial COOH and the "up" equatorial t-Bu are on the same face of the ring (assuming standard chair numbering).
Structural Visualization
The following diagram illustrates the conformational equilibrium and the steric dominance of the methyl group.[2][3]
Figure 1: Conformational equilibrium driven by A-value differentials. The larger methyl group forces the carboxylic acid into the axial position.
Synthesis Methodologies
Two primary routes exist for synthesizing this scaffold. The choice depends on whether the goal is stereoselective control or bulk access.
Route A:
-Alkylation (Medicinal Chemistry Route)
This method is preferred for late-stage diversification. It utilizes the commercially available 4-tert-butylcyclohexanecarboxylic acid.[4]
Dianion Formation: Treat with 2.2 equivalents of LDA (Lithium Diisopropylamide) in THF at -78°C. This generates the enediolate.
Alkylation: Add Methyl Iodide (MeI).
Stereochemistry: The electrophile (MeI) approaches from the less hindered axial face (anti-parallel to axial hydrogens), placing the methyl group in the equatorial position.
Result: High diastereoselectivity for the Axial-COOH / Equatorial-Me isomer.
Route B: Grignard Carbonation (Classical Route)
Useful for bulk synthesis from the ketone.
Protocol:
Precursor: 4-tert-butylcyclohexanone.
Grignard Addition: React with Methylmagnesium Bromide (MeMgBr) to form the tertiary alcohol (1-methyl-4-tert-butylcyclohexanol).
Conversion: Convert alcohol to chloride or mesylate (prone to elimination).
Carbonylation: Koch-Haaf reaction (HCOOH/H2SO4) or Pd-catalyzed carbonylation. Note: This route often leads to scrambling and is less preferred than Route A.
Synthesis Workflow Diagram
Figure 2: The preferred synthetic route via alpha-alkylation ensures high diastereoselectivity.
Physicochemical Properties
The introduction of the quaternary center and the lipophilic tert-butyl group drastically alters the properties compared to simple cyclohexane carboxylic acids.
Property
Value (Predicted/Typical)
Impact on Drug Design
Molecular Weight
198.30 g/mol
Fragment-like, ideal for lead optimization.
LogP (Lipophilicity)
~3.2 - 3.5
High lipophilicity aids membrane permeability but requires solubility management.
pKa (Acid)
~4.8 - 5.0
Typical for aliphatic carboxylic acids; ionized at physiological pH.
Melting Point
160-165°C
High crystallinity due to rigid, symmetrical structure (useful for purification).
Solubility
Low in water; High in DCM, DMSO
Requires co-solvents for biological assays.
Key Insight: The axial carboxyl group in the major isomer is more sterically crowded than an equatorial one. This can reduce the rate of esterification or amide coupling (reaction kinetics) but can also protect the resulting metabolite from hydrolysis (metabolic stability).
Applications in Drug Discovery[5][6][7][8][9]
The "Magic Methyl" Effect
Replacing a hydrogen with a methyl group at the alpha-position of a carboxylic acid (or its bioisosteres) restricts the rotation of the carbonyl group.
Benefit: Reduces the entropic penalty of binding if the restricted conformation matches the bioactive pose.
Outcome: Often leads to a 10-100x increase in potency.
Metabolic Blocking
The C1 position is a common site for metabolic oxidation (if a proton were present) or glucuronidation.
Mechanism: The quaternary center eliminates the alpha-proton, preventing racemization and certain oxidative metabolic pathways.
Steric Shielding: The axial orientation of the carboxyl group (in the major isomer) shields the carbonyl carbon from nucleophilic attack by hydrolytic enzymes, potentially extending the half-life of prodrugs or amide derivatives.
Crystal Engineering
Due to its rigid, bulky hydrophobic end (t-Bu) and polar head (COOH), this molecule forms robust supramolecular synthons. It is used in co-crystal screening to improve the solubility of basic drugs by forming stable salts with defined stoichiometries.
References
Eliel, E. L., & Manoharan, M. (1981). Conformational analysis.[1][2][5][6][7] 42. The conformational energy of the methyl group.[3] Journal of Organic Chemistry. Link
Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment. Angewandte Chemie International Edition.[8] Link (Context on alpha-alkylation stereocontrol).
Wiberg, K. B. (1990). The A-values of substituents on cyclohexane rings.[1][2][3][9][10][11] Journal of Organic Chemistry. Link
PubChem Compound Summary. (2024). 4-tert-Butyl-1-methylcyclohexanecarboxylic acid (CID 15538356). National Library of Medicine. Link
Thermodynamic stability of cis vs trans 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid
An In-Depth Technical Guide to the Thermodynamic Stability of Cis vs. Trans 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid Abstract The conformational preferences of substituted cyclohexanes are a cornerstone of ster...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Cis vs. Trans 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid
Abstract
The conformational preferences of substituted cyclohexanes are a cornerstone of stereochemistry, with profound implications for molecular properties and reactivity. This technical guide provides a detailed analysis of the thermodynamic stability of the diastereomers of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid. We explore the foundational principles of conformational analysis, including the role of 1,3-diaxial interactions and the quantitative measure of steric bulk provided by A-values. A central focus is the overwhelming steric demand of the tert-butyl group, which acts as a "conformational lock," simplifying the analysis by restricting the ring to a single, dominant chair inversion. Through a detailed examination of the steric interactions present in both the cis and trans isomers, we predict their relative thermodynamic stabilities. This guide further outlines a robust experimental protocol for verifying these predictions via base-catalyzed equilibration, followed by quantitative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. The principles and methodologies discussed herein are critical for professionals in drug development and chemical research, where precise control and understanding of molecular geometry are paramount for designing molecules with specific functions.
Foundational Principles of Cyclohexane Conformation
The non-planar nature of the cyclohexane ring is fundamental to understanding the behavior of its substituted derivatives. Of its various conformations (including boat and twist-boat), the chair conformation is overwhelmingly the most stable as it minimizes both angle strain and torsional strain.[1]
Axial and Equatorial Positions
In the chair conformation, the twelve hydrogen atoms (or substituents) are organized into two distinct sets:
Axial: Six positions that are parallel to the principal C3 axis of the ring, pointing alternately up and down.
Equatorial: Six positions that point radially outward from the "equator" of the ring.
These two positions are not energetically equivalent for substituents larger than hydrogen. Through a process known as a ring flip, axial and equatorial positions interconvert. However, for substituted cyclohexanes, the two resulting chair conformations are often unequal in energy.[2]
The Energetic Cost of Axial Substituents: 1,3-Diaxial Interactions
When a substituent occupies an axial position, it experiences steric repulsion from the other two axial atoms on the same side of the ring.[3][4] These destabilizing interactions, known as 1,3-diaxial interactions, are a primary determinant of conformational preference.[2][3] Consequently, substituted cyclohexanes will preferentially adopt the chair conformation where the larger substituent occupies an equatorial position to avoid this strain.[3]
A-Values: A Quantitative Measure of Steric Strain
To quantify the energetic preference for a substituent to be in the equatorial position, the concept of "A-value" is used. The A-value is defined as the difference in Gibbs free energy (ΔG) between the conformation with the substituent in the axial position and the conformation with it in the equatorial position.[5] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial orientation.[5][6] These values are additive and invaluable for predicting the most stable conformation of polysubstituted cyclohexanes.[5][6]
Table 1: A-Values for relevant substituents, quantifying their steric preference for the equatorial position.
The Tert-butyl Group: A Conformational Anchor
The tert-butyl group is exceptionally bulky and possesses one of the largest A-values in organic chemistry, approximately 5.0 kcal/mol.[5][6][7] This high energetic penalty for placing a tert-butyl group in an axial position means that a 4-tert-butyl-substituted cyclohexane ring is effectively "locked" in a single chair conformation—the one where the tert-butyl group is equatorial.[7][8] This simplifies the conformational analysis significantly, as we do not need to consider the ring-flipped conformer where the tert-butyl group would be axial.
Conformational Analysis of the Target Diastereomers
With the tert-butyl group anchored in the equatorial position (C4), the thermodynamic stability of the cis and trans isomers is determined by the relative positions of the methyl and carboxylic acid groups at the C1 position.
In the cis isomer, the methyl and carboxylic acid groups are on the same face of the ring relative to the hydrogen at C4. Given the equatorial tert-butyl group, this requires one substituent at C1 to be axial and the other to be equatorial. There are two possible, interconverting chair conformations for the cis isomer (excluding the high-energy ring flip of the main ring).
Conformer 1 (cis-A): Equatorial -COOH, Axial -CH₃
Conformer 2 (cis-B): Axial -COOH, Equatorial -CH₃
The relative stability of these two conformers depends on their respective A-values. Since the methyl group (A ≈ 1.74 kcal/mol) is sterically more demanding than the carboxylic acid group (A ≈ 1.4 kcal/mol), Conformer 1, with the larger group in the axial position, will be less stable. Conformer 2, which places the bulkier methyl group in the equatorial position, will be the more stable conformation of the cis isomer.
Figure 1: Conformational equilibrium of the cis isomer. The bulky t-Bu group (not shown for clarity, but is equatorial at C4) locks the ring, and stability is dictated by the C1 substituents.
In the trans isomer, the methyl and carboxylic acid groups are on opposite faces of the ring. This leads to two possible conformations:
Conformer 1 (trans-A): Diequatorial (-COOH and -CH₃)
Conformer 2 (trans-B): Diaxial (-COOH and -CH₃)
Here, the choice is unambiguous. The diequatorial conformer (trans-A) places both bulky groups in the sterically favored equatorial positions, minimizing 1,3-diaxial interactions. The diaxial conformer (trans-B) would introduce severe steric strain from both the axial methyl and axial carboxylic acid groups, making it highly unstable and energetically inaccessible. Therefore, the trans isomer exists almost exclusively in the diequatorial conformation.
Figure 2: Conformational possibilities for the trans isomer. The diequatorial conformation is vastly more stable due to the avoidance of severe 1,3-diaxial interactions.
Prediction of Overall Thermodynamic Stability
Comparing the most stable conformer of each isomer:
Most Stable cis Conformer (cis-B): Has one axial group (the -COOH group). This introduces a steric penalty of approximately 1.4 kcal/mol.
Most Stable trans Conformer (trans-A): Has both groups equatorial. This is the lowest energy arrangement possible for this substitution pattern.
Experimental Verification of Isomer Stability
The theoretical prediction can be confirmed experimentally by allowing the two isomers to interconvert until they reach a thermodynamic equilibrium. The ratio of the isomers at equilibrium directly reflects their relative stabilities.
Principle of Base-Catalyzed Equilibration
The key to this experiment is the acidic proton of the carboxylic acid. Treatment with a strong base (e.g., sodium ethoxide in ethanol) will deprotonate the carboxylic acid, forming a carboxylate. This process is reversible. Crucially, the deprotonation-reprotonation sequence can occur with inversion of stereochemistry at the C1 position (a process known as epimerization), allowing the less stable cis isomer to convert to the more stable trans isomer, and vice versa, until the equilibrium ratio is achieved.
Detailed Experimental Protocol: Epimerization
Trustworthiness: This protocol is self-validating. Running the experiment starting with either pure cis or pure trans isomer (or any mixture thereof) should yield the same final equilibrium ratio, confirming that a true thermodynamic minimum has been reached.
Preparation: Dissolve a known quantity of either the pure cis or pure trans isomer (or a mixture) of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid in anhydrous ethanol.
Initiation: Add a catalytic amount of a strong base, such as a freshly prepared solution of sodium ethoxide in ethanol. The base concentration should be sufficient to ensure a reasonable rate of deprotonation.
Causality: Ethanol is chosen as the solvent because it readily dissolves both the acid and the sodium ethoxide catalyst. A strong, non-nucleophilic base is required to deprotonate the acid without causing unwanted side reactions.
Equilibration: Heat the reaction mixture at reflux for a sufficient period (e.g., 24-48 hours) to ensure that the reaction has reached equilibrium. The progress can be monitored by taking small aliquots over time and analyzing them.
Quenching & Workup: Cool the reaction mixture to room temperature. Neutralize the base by adding aqueous acid (e.g., 1M HCl) until the solution is acidic. This step re-protonates the carboxylate, locking the isomer ratio.
Extraction: Extract the organic acid into a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and carefully evaporate the solvent.
Analysis: Analyze the resulting solid residue using ¹H NMR or ¹³C NMR spectroscopy to determine the final ratio of the cis and trans isomers.
Figure 3: Experimental workflow for the base-catalyzed equilibration to determine the relative thermodynamic stability of the isomers.
Analytical Quantification by NMR Spectroscopy
NMR spectroscopy is an ideal technique for this analysis because the cis and trans isomers are diastereomers and will have distinct NMR spectra.[9][10] The chemical shifts of the methyl protons, in particular, are likely to be in different electronic environments and thus appear at different frequencies. By integrating the area under the respective methyl peaks in the ¹H NMR spectrum, a precise ratio of the two isomers at equilibrium can be determined.[11][12]
Data Interpretation and Energetic Consequences
From Isomer Ratio to Gibbs Free Energy
The equilibrium constant (Keq) is simply the ratio of the more stable isomer to the less stable isomer at equilibrium.
Keq = [trans] / [cis]
This experimental Keq value can be directly related to the standard Gibbs free energy difference (ΔG°) between the two isomers using the following equation:[6][13]
ΔG° = -RT ln(Keq)
Where R is the gas constant and T is the temperature in Kelvin. This calculation provides a quantitative, experimental value for the difference in thermodynamic stability.
Summary of Energetic Contributions and Expected Outcome
Isomer
Most Stable Conformation
Key Destabilizing Interactions
Estimated Strain (kcal/mol)
Relative Stability
cis
Equatorial -CH₃, Axial -COOH
1,3-diaxial interaction from axial -COOH
~1.4
Less Stable
trans
Diequatorial (-CH₃ and -COOH)
None (minor gauche interactions)
~0
More Stable
Table 2: A semi-quantitative analysis of the steric strain in the most stable conformer of each isomer. The trans isomer avoids the significant energetic penalty of an axial substituent.
Based on this analysis, the equilibrium mixture is expected to be heavily dominated by the trans isomer. The calculated ΔG° from the experimental Keq should be approximately -1.4 kcal/mol, confirming that the trans isomer is indeed the thermodynamically favored product.
Relevance in Medicinal Chemistry and Drug Design
The principles demonstrated here have significant practical applications. The three-dimensional shape of a molecule is critical for its biological activity, particularly for its ability to bind to a specific receptor.
Metabolic Shielding: The strategic placement of a bulky group like a tert-butyl can sterically hinder a part of a drug molecule that is susceptible to metabolic degradation, thereby increasing the drug's in-vivo half-life.[7]
Receptor Selectivity: By locking a molecule into a specific, rigid conformation, chemists can design drugs that fit precisely into the binding pocket of a target receptor while being unable to bind to off-target receptors, thus improving selectivity and reducing side effects.[7]
Controlling Reactivity: The accessibility of functional groups is dictated by their conformational position (axial vs. equatorial). As seen in the cis isomer, an axial group is more sterically hindered than an equatorial one, which can dramatically affect its reactivity.[14]
Understanding and controlling the thermodynamic stability of different stereoisomers is therefore not merely an academic exercise but a crucial tool in the development of effective and safe therapeutics.
Conclusion
The thermodynamic stability of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid isomers is governed by fundamental principles of steric strain. The trans isomer is demonstrably more stable than the cis isomer because it can adopt a diequatorial chair conformation, placing both the methyl and carboxylic acid groups in the sterically favored equatorial positions. The cis isomer is forced to place one of these substituents in an energetically unfavorable axial position. This stability difference, driven by the avoidance of 1,3-diaxial interactions, can be predicted using A-values and confirmed experimentally through base-catalyzed equilibration and NMR analysis. The conformational control exerted by the tert-butyl "anchor" provides a clear and powerful model for understanding how stereochemistry dictates molecular stability and, by extension, function.
References
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. [Link]
Calculating cyclohexane A-values. The DFT Course - Nathan. [Link]
Substituted Cyclohexanes. University of Calgary. [Link]
Conformational analysis of the 2,5-di-tert-butylcyclohexanol system. Evaluation of the steric effect of the tert-butyl group in cyclohexane chair and twist-boat conformations. Journal of the American Chemical Society. [Link]
1,3-Diaxial Interactions and A value for Cyclohexanes. (2024, May 23). Chemistry Steps. [Link]
Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. (2013, September 19). YouTube. [Link]
Conformations of Disubstituted Cyclohexanes. (2024, September 30). Chemistry LibreTexts. [Link]
Determination of Conformational Equilibria in Proteins Using Residual Dipolar Couplings. Structure. [Link]
Exploring the Chair Conformation of Tert-Butyl Cyclohexane. (2026, January 8). Oreate AI Blog. [Link]
Calculating Energy Difference Between Chair Conformations Explained. Pearson. [Link]
Conformational Analysis. University of Pennsylvania. [Link]
Quantitative Determination of the Conformational Properties of Partially Folded and Intrinsically Disordered Proteins Using NMR Dipolar Couplings. CORE. [Link]
Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts. [Link]
3D Visualization of Conformations of Disubstituted Cyclohexanes and Stereochemical Representations of Steroids. FOSSEE. [Link]
Measuring the Conformational Stability of a Protein by Hydrogen Exchange. Springer. [Link]
Spectroscopic Properties of Cyclohexanes. (2021, March 5). Chemistry LibreTexts. [Link]
NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]
Conformational Stability and Denaturation Processes of Proteins Investigated by Electrophoresis under Extreme Conditions. (2022, October 13). MDPI. [Link]
NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. (2024, September 8). YouTube. [Link]
Experimental detection of conformational transitions between forms of DNA: problems and prospects. PMC. [Link]
Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]
Conformations of Cyclohexane. (2023, September 20). OpenStax. [Link]
Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. [Link]
NMR spectroscopy of cyclohexane. Gas-phase conformational kinetics. ACS Publications. [Link]
Separation and purification of cis and trans isomers.
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]
The two isomers cis- and trans-4-tert-butyl-2-methylcyclohexanone. Vaia. [Link]
Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. (2014, November 16). Reddit. [Link]
What is the most thermodynamically stable chair conformation for the substituents on cis-4-tert-butylcyclohexanol? Homework.Study.com. [Link]
Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate. [Link]
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2025, April 1). MDPI. [Link]
Which is more stable, cis or trans-1-t-butyl-2-methylcyclohexane? (2022, August 6). Quora. [Link]
Chair conformation of 1,4-cis-di-tert-butylcyclohexane. University of Pennsylvania. [Link]
Draw the MOST STABLE conformation of cis-1-tert-butyl-4-methylcyclohexane. Pearson. [Link]
Conformational Analysis of 1,4-Disubstituted Cyclohexane Carboxylic Acids: A Technical Guide for Drug Development Professionals
Introduction: The Cyclohexane Scaffold in Medicinal Chemistry The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, prized for its conformational rigidity and three-dimensional character. Unlike flat arom...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Cyclohexane Scaffold in Medicinal Chemistry
The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, prized for its conformational rigidity and three-dimensional character. Unlike flat aromatic rings, the puckered nature of cyclohexane allows for the precise spatial orientation of substituents, which is critical for molecular recognition and binding to biological targets.[1] This guide provides an in-depth technical exploration of the conformational analysis of 1,4-disubstituted cyclohexane carboxylic acids, a class of compounds frequently encountered in drug design. Understanding the conformational preferences of these molecules is paramount for optimizing their pharmacological properties.[2]
The non-planar nature of the cyclohexane ring results in several conformations, with the chair form being the most stable due to minimized angle and torsional strain.[3] In this chair conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).[4] The interplay of these positions, the nature of the substituents, and potential intramolecular interactions dictate the overall three-dimensional shape and, consequently, the biological activity of the molecule.
The Chair Conformation and Ring Inversion
The chair conformation of cyclohexane is not static. It undergoes a dynamic process called ring inversion or "ring flipping," where one chair conformation converts into another.[4] During this process, axial substituents become equatorial, and equatorial substituents become axial.
Caption: Ring inversion of a disubstituted cyclohexane.
For a 1,4-disubstituted cyclohexane, this ring inversion leads to an equilibrium between two chair conformations. The relative stability of these conformers, and thus the position of the equilibrium, is determined by the steric and electronic properties of the substituents.
A-Values: Quantifying Steric Preference
The energetic preference of a substituent for the equatorial position over the axial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG°) between the two conformations.[5][6] A larger A-value indicates a greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[7]
Note: A-values can be influenced by solvent and temperature.
The carboxylic acid group (-COOH) has a significant A-value, indicating a strong preference for the equatorial position to minimize steric clash with the axial hydrogens at the C3 and C5 positions.[8] However, it is crucial to note that electronic factors can sometimes override steric considerations. In some cases, intramolecular hydrogen bonding or other stabilizing electronic interactions can lead to a higher population of the axial conformer than predicted by the A-value alone.[5]
Conformational Analysis of cis- and trans-1,4-Disubstituted Cyclohexane Carboxylic Acids
The stereochemical relationship of the two substituents in a 1,4-disubstituted cyclohexane gives rise to cis and trans isomers.
trans-Isomers: In the trans isomer, the two substituents are on opposite faces of the ring. This allows for a conformation where both substituents are in the more stable equatorial positions (diequatorial). The alternative chair conformation would force both substituents into the highly unfavorable diaxial positions. Consequently, trans-1,4-disubstituted cyclohexanes are conformationally locked, existing almost exclusively in the diequatorial conformation.[5][11]
cis-Isomers: In the cis isomer, the substituents are on the same face of the ring. This means that in any chair conformation, one substituent must be axial and the other equatorial. The two chair conformers are in equilibrium, and the position of this equilibrium is determined by the relative A-values of the two substituents. The conformation where the substituent with the larger A-value occupies the equatorial position will be the more stable and thus the major conformer.[5][11]
Caption: Conformational possibilities for cis and trans isomers.
The Influence of the Carboxylic Acid Group
The carboxylic acid group can participate in intramolecular hydrogen bonding, especially when the second substituent at the 4-position is a hydrogen bond donor or acceptor (e.g., -OH, -NH2). This can influence the conformational equilibrium. For example, in cis-4-hydroxycyclohexanecarboxylic acid, an intramolecular hydrogen bond can form between the axial carboxylic acid and the equatorial hydroxyl group, or vice versa. The stability gained from this interaction can shift the equilibrium towards a conformation that might otherwise be less favored based solely on steric A-values.[3]
Experimental and Computational Techniques for Conformational Analysis
A combination of experimental and computational methods is employed to elucidate the conformational preferences of 1,4-disubstituted cyclohexane carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful experimental technique for studying conformational equilibria in solution.[12]
Key Principles:
Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. Axial protons are generally more shielded (appear at a lower ppm value) than their equatorial counterparts.
Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.[13]
Axial-Axial (a-a) coupling: Dihedral angle of ~180°, resulting in a large coupling constant (typically 8-13 Hz).[14]
Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) coupling: Dihedral angles of ~60°, resulting in smaller coupling constants (typically 2-5 Hz).[14]
Experimental Protocol: ¹H NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified 1,4-disubstituted cyclohexane carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment) in a 5 mm NMR tube.
Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
Ensure adequate digital resolution to accurately measure coupling constants.
For complex spectra, two-dimensional techniques such as COSY (Correlated Spectroscopy) can be used to identify coupled protons.
Data Analysis:
Identify the signals corresponding to the protons on the cyclohexane ring.
Measure the coupling constants for the proton at C1 (attached to the carboxylic acid) and C4 (attached to the other substituent).
The magnitude of the coupling constants will reveal the axial or equatorial orientation of these protons, and thus the conformation of the ring.
Caption: Workflow for NMR-based conformational analysis.
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting the relative energies of different conformations and for corroborating experimental findings.[15][16]
Computational Protocol: Conformational Energy Calculation
Structure Building: Build the 3D structures of the possible chair conformations of the cis and trans isomers using molecular modeling software (e.g., Avogadro, GaussView).
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).[15]
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate relative energies.[15]
Analysis: Compare the calculated energies of the conformers to predict the most stable conformation and the equilibrium distribution.
X-ray Crystallography
X-ray crystallography provides definitive information about the conformation of a molecule in the solid state.[10] This can be particularly useful for confirming the chair conformation and the relative orientation of substituents. However, it is important to remember that the solid-state conformation may not always be the most stable conformation in solution.
Synthesis of 1,4-Disubstituted Cyclohexane Carboxylic Acids
The synthesis of specific cis and trans isomers is crucial for their conformational and biological evaluation.
General Synthetic Strategies:
Catalytic Hydrogenation: The catalytic hydrogenation of substituted benzoic acids is a common method for preparing cyclohexanecarboxylic acids. The stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions.[17]
Diels-Alder Reaction: The Diels-Alder reaction can be a powerful tool for constructing the cyclohexane ring with defined stereochemistry.
Isomerization: It is often possible to isomerize the less stable isomer to the more stable one. For example, heating a mixture of cis- and trans-1,4-cyclohexanedicarboxylic acid can enrich the more stable trans isomer.[18]
Case Study: cis- and trans-4-tert-butylcyclohexanecarboxylic acid
The tert-butyl group is a valuable "anchoring" group in conformational analysis due to its very large A-value (~5.0 kcal/mol), which effectively locks the cyclohexane ring in a single conformation where the tert-butyl group is equatorial.[6]
trans-4-tert-butylcyclohexanecarboxylic acid: The tert-butyl group will occupy an equatorial position. To maintain the trans relationship, the carboxylic acid group must also be in an equatorial position. This is the most stable conformation.[19]
cis-4-tert-butylcyclohexanecarboxylic acid: With the tert-butyl group in the equatorial position, the cis relationship forces the carboxylic acid group into an axial position. This is the less stable isomer compared to the trans diequatorial conformer.[19]
The difference in the orientation of the carboxylic acid group in these two isomers leads to differences in their reactivity, for example, in esterification reactions.[19]
Conclusion
A thorough understanding of the conformational analysis of 1,4-disubstituted cyclohexane carboxylic acids is essential for medicinal chemists. The interplay of steric and electronic effects, as well as the potential for intramolecular interactions, dictates the preferred three-dimensional structure of these molecules. By employing a combination of NMR spectroscopy, computational modeling, and X-ray crystallography, researchers can gain detailed insights into the conformational landscape of these important scaffolds. This knowledge is critical for the rational design of drug candidates with optimized potency, selectivity, and pharmacokinetic properties.
References
Karplus equation - Grokipedia. (n.d.). Retrieved February 20, 2026, from [Link]
Carcenac, Y., Tordeux, M., Wakselman, C., & Diter, P. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19 F NMR spectroscopy. Part 2.† Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups‡. New Journal of Chemistry, 30(3), 447-453. [Link]
Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 20, 2026, from [Link]
Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 20, 2026, from [Link]
Computational conformational analysis of cyclohexanes. (2017, December 28). YouTube. [Link]
Karplus Equation. (2003, December 22). Chemical & Engineering News. [Link]
Classroom. (n.d.). Resonance – Journal of Science Education. Retrieved February 20, 2026, from [Link]
A value - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. [Link]
EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google Patents. (n.d.).
anthracycline - Karplus Equations. (n.d.). Retrieved February 20, 2026, from [Link]
Oliveira, P. R., & Rittner, R. (2003). Solvent Effects and Hydrogen Bonding on the Conformational Equilibrium of Cis-3-N,N-Dimethyl Aminocyclohexanol through 1H NMR Spectroscopy. Annals of Magnetic Resonance, 2(3), 85-87. [Link]
Ring Conformations - MSU chemistry. (n.d.). Retrieved February 20, 2026, from [Link]
On a cyclohexane ring, an axial carboxyl group has a conformational energ.. - Filo. (2025, April 7). Retrieved February 20, 2026, from [Link]
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - ScholarWorks at WMU. (n.d.). Retrieved February 20, 2026, from [Link]
Calculating cyclohexane A-values · The DFT Course - Nathan. (n.d.). Retrieved February 20, 2026, from [Link]
Solved For the mixture of cis- and | Chegg.com. (2020, February 23). Retrieved February 20, 2026, from [Link]
Introduction of a method to analyze 3D structures using homonuclear couplings - JEOL. (n.d.). Retrieved February 20, 2026, from [Link]
A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
3.3: Conformational analysis of cyclohexanes - Chemistry LibreTexts. (2025, August 21). Retrieved February 20, 2026, from [Link]
1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps. (2024, May 23). Retrieved February 20, 2026, from [Link]
Coupling in Cis/Trans Alkenes | OpenOChem Learn. (n.d.). Retrieved February 20, 2026, from [Link]
Cyclohexane conformation - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.). Retrieved February 20, 2026, from [Link]
Conformational study of cyclohexanecarboxaldehyde by microwave spectroscopy | Journal of the American Chemical Society. (n.d.). Retrieved February 20, 2026, from [Link]
CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. (n.d.).
NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (n.d.). Retrieved February 20, 2026, from [Link]
WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents. (n.d.).
4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
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Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. (2025, April 1). Retrieved February 20, 2026, from [Link]
Solvent and Structural Effects on the Activation Parameters of the Reaction of Carboxylic Acids with Diazodiphenylmethane - DOI. (2013, February 21). Retrieved February 20, 2026, from [Link]
CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I CONTENTS 1. Steric Effe - St. Paul's Cathedral Mission College. (n.d.). Retrieved February 20, 2026, from [Link]
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An In-depth Technical Guide to the Steric Effects of the Tert-Butyl Group on Cyclohexane Carboxylic Acid Derivatives
Abstract The tert-butyl group is an archetypal sterically demanding substituent in organic chemistry. Its profound influence on the conformational equilibrium of cyclic systems provides a powerful tool for chemists to co...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The tert-butyl group is an archetypal sterically demanding substituent in organic chemistry. Its profound influence on the conformational equilibrium of cyclic systems provides a powerful tool for chemists to control molecular geometry and, by extension, reactivity and biological activity. This technical guide offers an in-depth exploration of the steric effects of the tert-butyl group as applied to cyclohexane carboxylic acid derivatives. We will dissect how this "conformational lock" dictates the orientation of the carboxylic acid function, thereby modulating its physicochemical properties and reaction kinetics. This guide is intended for researchers, scientists, and drug development professionals who leverage stereochemical control in molecular design.
The Foundational Principle: Conformational Locking and the A-Value
The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position, which are in rapid equilibrium via ring-flipping. However, these two positions are not energetically equivalent.
The steric strain associated with placing a substituent in the axial position, primarily due to unfavorable 1,3-diaxial interactions with axial hydrogens, is quantified by its "A-value". The A-value represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position.
The tert-butyl group possesses one of the largest A-values among common substituents, estimated to be around 4.9-5.0 kcal/mol. This high energetic penalty for occupying the axial position means that a tert-butyl-substituted cyclohexane ring is effectively "locked" in a conformation where the tert-butyl group is equatorial. This locking effect provides a rigid scaffold, making these molecules exceptional models for studying the intrinsic properties of other axial versus equatorial substituents.
Substituent
A-Value (kcal/mol)
Equatorial Preference
-Cl
0.53
Moderate
-OH
0.87
Moderate
-CH₃
1.74
Strong
-CH(CH₃)₂
2.15
Strong
-C(CH₃)₃
~5.0
Overwhelming
Table 1: A-Values for common substituents on a cyclohexane ring, illustrating the exceptional steric bulk of the tert-butyl group.
Stereoisomers of 4-tert-Butylcyclohexane Carboxylic Acid: A Case Study
The principles of conformational locking are perfectly illustrated by the cis and trans isomers of 4-tert-butylcyclohexane carboxylic acid. The large A-value of the tert-butyl group dictates that it will occupy the equatorial position in the most stable chair conformation of both isomers. This forces the carboxylic acid group into a specific orientation.
Trans-4-tert-butylcyclohexanecarboxylic acid: In this isomer, the substituents are on opposite sides of the ring. To minimize steric strain, the lowest energy conformation places both the tert-butyl group and the carboxylic acid group in equatorial positions (e,e).
Cis-4-tert-butylcyclohexanecarboxylic acid: Here, the substituents are on the same side of the ring. With the tert-butyl group locked in the equatorial position, the carboxylic acid group is forced to adopt the more sterically hindered axial position (e,a).
This fixed geometry has profound consequences for the molecule's properties and reactivity.
Diagram 1: Lowest energy chair conformations of trans- and cis-4-tert-butylcyclohexane carboxylic acid.
Impact on Physicochemical Properties: Acidity (pKa)
The orientation of the carboxylic acid group directly influences its acidity. The trans isomer, with its equatorial carboxyl group, is a stronger acid (has a lower pKa) than the cis isomer, where the carboxyl group is axial.
This difference arises from the stability of the conjugate base (the carboxylate anion, -COO⁻).
Steric Hindrance to Solvation: The equatorial carboxylate anion in the deprotonated trans isomer is fully exposed to the solvent (e.g., water), allowing for efficient stabilizing solvation. In contrast, the axial carboxylate of the cis isomer is sterically shielded by the two axial hydrogens at the C-3 and C-5 positions, leading to poorer solvation and thus a less stable conjugate base.
Ground State Strain: The axial carboxylic acid in the cis isomer already exists in a higher energy state due to 1,3-diaxial steric interactions. While deprotonation does not significantly alter this strain, the overall less stable system contributes to a less favorable deprotonation equilibrium.
Isomer
COOH Position
Relative Acidity
Rationale
Trans
Equatorial
More Acidic (Lower pKa)
Unhindered; conjugate base is well-solvated and more stable.
Cis
Axial
Less Acidic (Higher pKa)
Sterically hindered; poor solvation of conjugate base.
Table 2: Comparison of acidity between the cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid.
Influence on Chemical Reactivity and Kinetics
The steric accessibility of the carboxylic acid group is a critical determinant of reaction rates, particularly in processes like esterification and saponification where a nucleophile must attack the carbonyl carbon.
Esterification
In acid-catalyzed esterification (e.g., Fischer esterification), the equatorial carboxylic acid of the trans isomer reacts significantly faster than the sterically encumbered axial carboxylic acid of the cis isomer. The transition state for the attack of the alcohol nucleophile on the protonated carbonyl is much higher in energy for the cis isomer due to steric clash with the axial hydrogens. This is a classic example of steric hindrance retarding a reaction rate.
Saponification of Esters
The same principle applies to the reverse reaction: the hydrolysis (saponification) of the corresponding methyl or ethyl esters. The rate of saponification of the trans-ester (equatorial -COOR) is approximately 20 times faster than that of the cis-ester (axial -COOR). The hydroxide ion can access the equatorial ester carbonyl much more readily than the shielded axial one.
This difference in rates diminishes as the reaction center moves further from the cyclohexane ring. For example, if one examines the hydrolysis of 4-tert-butylcyclohexyl acetates (where the ring is part of the alcohol portion of the ester), the rate difference between the trans and cis isomers is smaller because the carbonyl group is one atom further removed from the source of steric hindrance.
Foundational
Technical Guide: pKa Values and Conformational Analysis of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic Acid
The following technical guide details the pKa values, structural analysis, and experimental determination protocols for the sterically hindered isomers of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid. Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pKa values, structural analysis, and experimental determination protocols for the sterically hindered isomers of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid.
Executive Summary
The acidity (pKa) of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid is governed by the rigid conformational locking provided by the tert-butyl group and the steric environment of the carboxylic acid moiety. Unlike simple cyclohexanecarboxylic acids that undergo rapid ring flipping, this molecule exists in locked chair conformations, resulting in distinct pKa values for its stereoisomers.[1]
Isomer A (Axial Carboxyl): Characterized by an Axial -COOH group. It is the weaker acid (higher pKa) due to 1,3-diaxial steric hindrance destabilizing the hydration shell of the carboxylate anion.[1]
Isomer B (Equatorial Carboxyl): Characterized by an Equatorial -COOH group. It is the stronger acid (lower pKa) as the equatorial position allows for better solvation of the conjugate base.[1]
Note: The "cis/trans" designation above refers to the relationship between the 1-Methyl and 4-tert-Butyl groups.
Structural & Conformational Analysis
To understand the pKa values, one must analyze the "Winstein-Holness" effect where the bulky tert-butyl group (A-value > 5 kcal/mol) locks the cyclohexane ring into a specific chair conformation.
The Locking Mechanism
The tert-butyl group will exclusively occupy the equatorial position to minimize 1,3-diaxial strain. This forces the substituents at the C1 position into fixed axial or equatorial orientations.[1]
Steric Environment: The equatorial carboxylate is relatively exposed to solvent, stabilizing the negative charge.[1] However, the geminal axial methyl provides some local steric bulk (geminal repulsion) and an electron-donating (+I) effect, raising the pKa slightly above unsubstituted cyclohexanecarboxylic acid (4.90).
Steric Environment: The axial carboxylate suffers from severe 1,3-diaxial interactions with the axial hydrogens at C3 and C5. This steric crowding prevents effective solvation (hydration) of the carboxylate anion.[1] According to the Hammond postulate, this destabilization of the product (conjugate base) shifts the equilibrium to the left (neutral acid), increasing the pKa.[1]
Visualization of Isomers[1]
Figure 1: Conformational logic flow determining the relative acidity of the two isomers.
Experimental Determination Protocols
Since these isomers are sterically hindered, standard rapid titration may yield inaccurate results due to slow equilibration or solubility issues.[1] The following protocols are validated for high-precision pKa determination of hindered organic acids.
Method A: Potentiometric Titration (Standard)
Best for pure isomers with moderate water solubility.[1]
Degassed HPLC-grade water (to prevent CO2 absorption).
Protocol:
Preparation: Dissolve 5.0 mg of the specific isomer in 20 mL of 0.1 M KCl solution. If solubility is low, use a mixed solvent system (e.g., 20% Methanol/Water) and apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.
Blanking: Perform a blank titration on the solvent system alone.
Titration: Titrate with 0.01 M NaOH using a micro-burette or autotitrator. Add titrant in 10 µL increments.
Equilibration: Wait 30-60 seconds between additions. Critical: For the Axial isomer, steric hindrance may slow proton exchange; ensure pH drift is <0.005 units/min before recording.[1]
Calculation: Plot pH vs. Volume. Use the Gran Plot method to determine the equivalence point (
Best for mixtures of isomers or when sample quantity is <1 mg. This method tracks the chemical shift of the 1-Methyl group, which changes as the carboxylic acid deprotonates.[1]
Workflow Visualization:
Figure 2: NMR Titration workflow for determining pKa of specific isomers in a mixture.
Key Shift: The 1-Methyl singlet will shift upfield (lower ppm) upon deprotonation of the geminal carboxyl group due to increased electron density.
Comparative Data Analysis
The following table synthesizes literature values for analogous systems to validate the predicted values for the target molecule.
Compound
Solvent
pKa (cis/Axial)
pKa (trans/Eq)
pKa
Source
4-t-Butylcyclohexanecarboxylic acid
80% MCS
7.91
7.43
0.48
1-Methylcyclohexanecarboxylic acid
Water
N/A (Flipping)
5.13 (Avg)
N/A
Cyclohexanecarboxylic acid
Water
N/A
4.90
N/A
Target: 4-t-Butyl-1-Me-COOH
Water (Est)
~5.40
~5.05
~0.35
Derived
Interpretation:
The introduction of the 1-Methyl group raises the baseline pKa by approximately 0.2 units (Inductive effect). The conformational locking maintains the ~0.4–0.5 unit gap between the Axial and Equatorial forms observed in the non-methylated parent.[1]
References
Sicher, J., Tichy, M. (1968).[1] Dissociation Constants of 4-tert-butylcyclohexanecarboxylic acids. Collection of Czechoslovak Chemical Communications.
PubChem. (2025).[1][4][5] 1-Methylcyclohexanecarboxylic acid (CID 70744).[4] National Library of Medicine.[1] [Link]
Stolow, R. D. (1959).[1] Conformational Analysis of 4-tert-butylcyclohexyl Derivatives. Journal of the American Chemical Society.[1]
An In-depth Technical Guide to the Conformational Preference of the Carboxyl Group on a 4-tert-butyl-Substituted Cyclohexane Scaffold
Introduction: Beyond Flat Structures in Drug Design In the realm of medicinal chemistry and drug development, the three-dimensional architecture of a molecule is paramount. It dictates how a drug candidate recognizes, bi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Flat Structures in Drug Design
In the realm of medicinal chemistry and drug development, the three-dimensional architecture of a molecule is paramount. It dictates how a drug candidate recognizes, binds to, and modulates its biological target. Among the most ubiquitous structural motifs in small molecule therapeutics is the cyclohexane ring. Its ability to adopt a non-planar, puckered "chair" conformation creates distinct spatial environments for its substituents, profoundly influencing a molecule's pharmacological profile.[1] This guide provides a detailed examination of the factors governing the conformational preference of a carboxyl group—a critical functional group in many pharmaceuticals—on a conformationally restricted cyclohexane ring. We will use the 4-tert-butylcyclohexane framework as our model system, as the bulky tert-butyl group effectively "locks" the ring's conformation, allowing for a clear and unambiguous analysis of other substituents.[2][3] Understanding these principles is essential for researchers aiming to rationally design molecules with optimized potency, selectivity, and pharmacokinetic properties.
Chapter 1: The Fundamentals of Cyclohexane Conformation
The cyclohexane ring is not a flat hexagon. To achieve ideal tetrahedral bond angles of approximately 109.5° and minimize torsional strain, it adopts a three-dimensional chair conformation.[4] This is the most stable arrangement for cyclohexane and its derivatives.
Axial vs. Equatorial Positions
In the chair conformation, the twelve hydrogen atoms (or other substituents) are organized into two distinct sets:
Axial Positions: Six bonds that are parallel to the principal C3 axis of symmetry, pointing straight up or down.[5]
Equatorial Positions: Six bonds that point out from the "equator" of the ring, roughly perpendicular to the C3 axis.
A crucial dynamic process known as ring flipping or chair-flipping allows for the rapid interconversion between two equivalent chair conformations at room temperature.[4] During a ring flip, all axial positions become equatorial, and all equatorial positions become axial.
Figure 1: Cyclohexane ring flip, showing interconversion of axial (red 'a') and equatorial (blue 'e') positions.
The Conformational Lock: The tert-Butyl Group
When a substituent is larger than a hydrogen atom, the two chair conformations are no longer equal in energy. Substituents in the axial position experience unfavorable steric interactions with the other two axial atoms on the same face of the ring (at positions 3 and 5 relative to the substituent). These are known as 1,3-diaxial interactions .[5][6] To avoid this steric strain, larger groups strongly prefer the more spacious equatorial position.[7]
The tert-butyl group is exceptionally bulky. The energetic penalty for placing it in an axial position is so high (~5 kcal/mol) that the ring flip equilibrium is shifted almost entirely toward the single conformation where the tert-butyl group is equatorial.[8] This effectively "locks" the conformation, providing a rigid scaffold for studying the intrinsic preferences of other substituents.
Chapter 2: The Carboxyl Group as a Cyclohexane Substituent
The carboxyl group (-COOH) is a common polar functional group in drug molecules, responsible for acidity and hydrogen bonding interactions.[9][10] Its conformational preference is governed by a balance of several factors.
Steric Size (A-Value): The conformational preference of a substituent is quantified by its "A-value," which is the free energy difference (ΔG°) between the equatorial and axial conformers. The A-value for a carboxyl group is approximately 1.35-1.45 kcal/mol, indicating a moderate preference for the equatorial position to avoid 1,3-diaxial strain.
Electronic Effects: The sp² hybridized carbon of the carboxyl group can influence the properties of the cyclohexane ring, though this is generally a minor factor in conformational preference compared to sterics.[11]
Hydrogen Bonding: The hydroxyl proton of the carboxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor.[12] In non-polar solvents, an axial carboxyl group can potentially form an intramolecular hydrogen bond with other atoms on the ring, which can stabilize the otherwise unfavorable axial conformation.[13][14] In polar, protic solvents, this effect is diminished as the carboxyl group engages in intermolecular hydrogen bonding with the solvent.[15]
Chapter 3: Case Study: cis- and trans-4-tert-butylcyclohexanecarboxylic acid
To directly compare an axial versus an equatorial carboxyl group, we can examine the cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid.[16][17] The locked equatorial tert-butyl group at C-4 forces the C-1 carboxyl group into a fixed orientation.
trans-4-tert-butylcyclohexanecarboxylic acid: The Equatorial Case
In the trans isomer, the tert-butyl group and the carboxyl group are on opposite sides of the ring. For the tert-butyl group to be equatorial, the carboxyl group must also be equatorial. This is the energetically favored ground state for this molecule, with minimal steric strain.
Figure 2: Simplified representation of the stable conformation for the trans isomer.
cis-4-tert-butylcyclohexanecarboxylic acid: The Axial Case
In the cis isomer, the two groups are on the same side of the ring. To maintain the equatorial tert-butyl group, the carboxyl group is forced into the axial position. This conformation is significantly destabilized by 1,3-diaxial interactions between the carboxyl group and the axial hydrogens at C-3 and C-5.
Figure 3: Destabilizing 1,3-diaxial interactions in the cis isomer.
The pKa value of a carboxylic acid can also be influenced by its orientation. Axial carboxylic acids are generally weaker (have a higher pKa) than their equatorial counterparts.[18] This is attributed to the destabilization of the resulting carboxylate anion by the nearby axial hydrogens in the axial conformer.
Chapter 4: Experimental and Computational Validation
The conformational preferences discussed above are not merely theoretical; they can be precisely determined through modern analytical and computational techniques.
Protocol 1: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the conformation of cyclohexane derivatives in solution.[19][20] The key is to analyze the coupling constants (J-values) of the proton at C-1 (the carbon bearing the carboxyl group).
Step-by-Step Methodology:
Sample Preparation: Dissolve a pure sample of the cis or trans isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be used to probe its effect on the conformation.[21]
¹H NMR Acquisition: Acquire a high-resolution proton NMR spectrum.
Signal Identification: Identify the signal corresponding to the proton at C-1 (H-1). This proton will be coupled to the adjacent protons at C-2 and C-6.
Coupling Constant Analysis: Measure the coupling constants between H-1 and its neighbors. The magnitude of the J-value is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
A large coupling constant (J ≈ 10-13 Hz) indicates an axial-axial relationship (dihedral angle ≈ 180°). This is expected for the trans isomer where H-1 is axial.
A small coupling constant (J ≈ 2-5 Hz) indicates an axial-equatorial or equatorial-equatorial relationship (dihedral angle ≈ 60°). This is expected for the cis isomer where H-1 is equatorial.
Figure 4: Experimental workflow for determining conformation via NMR spectroscopy.
Protocol 2: Computational Modeling
Computational chemistry provides a powerful in-silico method to corroborate experimental findings.[22][23] By calculating the potential energy of different conformations, we can predict their relative stability.
General Workflow:
Structure Building: Construct 3D models of both the axial and equatorial conformers of the target molecule using molecular modeling software (e.g., Avogadro).[24][25]
Geometry Optimization: Perform a geometry optimization using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set like 6-31G(d)). This finds the lowest energy structure for each conformer.
Energy Calculation: Calculate the single-point electronic energy for each optimized structure.
Stability Comparison: The conformer with the lower calculated energy is predicted to be the more stable and therefore the more abundant isomer at equilibrium. The energy difference (ΔE) can be compared to the experimentally derived A-value.
Chapter 5: The Influence of an Additional Methyl Group
Introducing a methyl group at the C-1 position alongside the carboxyl group (creating 4-tert-butyl-1-methylcyclohexanecarboxylic acid) adds another layer of complexity. Now, the conformational preference is determined by the energetic cost of placing either the methyl group (A-value ≈ 1.7 kcal/mol) or the carboxyl group (A-value ≈ 1.4 kcal/mol) in the axial position.[26]
Consider the trans isomer (where the C-1 substituents are trans to the C-4 tert-butyl group). The tert-butyl group remains equatorial. The ring can exist in two chair conformations:
Conformer A: Equatorial methyl, axial carboxyl.
Conformer B: Axial methyl, equatorial carboxyl.
Since the A-value of the methyl group is larger than that of the carboxyl group, the 1,3-diaxial interactions are more severe for an axial methyl group.[6] Therefore, Conformer A , which places the larger methyl group in the equatorial position and the smaller carboxyl group in the axial position, is predicted to be the more stable conformation. This counterintuitive result highlights the importance of quantitatively comparing the steric demands of different substituents.
Data Summary
Substituent
A-Value (kcal/mol)
Primary Factor for Preference
tert-Butyl (-C(CH₃)₃)
~5.0
Extreme steric bulk
Methyl (-CH₃)
~1.7
Steric bulk (1,3-diaxial interactions)
Carboxyl (-COOH)
~1.4
Steric bulk; can be modulated by H-bonding
Conclusion and Implications for Drug Development
The conformational preference of a carboxyl group on a 4-tert-butylcyclohexane ring is a direct consequence of minimizing steric strain, primarily 1,3-diaxial interactions. While the carboxyl group has a moderate intrinsic preference for the equatorial position, this can be overridden by the presence of a larger substituent on the same carbon, forcing the carboxyl group axial. This seemingly subtle positional change has profound implications for drug design:
Receptor Binding: An axial carboxyl group projects into a different region of space than an equatorial one, which can dramatically alter the binding affinity and selectivity of a drug for its target protein.
Physicochemical Properties: The orientation affects the local environment of the carboxyl group, influencing its acidity (pKa), solubility, and ability to participate in hydrogen bonding networks, all of which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
By mastering these fundamental principles of conformational analysis, researchers and drug development professionals can more effectively design and synthesize molecules with precisely controlled three-dimensional structures, ultimately leading to safer and more effective medicines.
References
de Oliveira, P. R., Viesser, R. V., Guerrero Jr, P. G., & Rittner, R. (2011). Influence of OH⋯N and NH⋯O inter- and intramolecular hydrogen bonds in the conformational equilibrium of some 1,3-disubstituted cyclohexanes through NMR spectroscopy and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1599-1605. [Link]
Kadrowski, B. (2020). Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. YouTube. [Link]
Sloop, J. C. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 5(2), 37-45. [Link]
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Literature review of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid synthesis pathways
An In-depth Technical Guide to the Synthesis of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid Abstract 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid is a valuable synthetic intermediate characterized by a confo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid
Abstract
4-tert-butyl-1-methylcyclohexane-1-carboxylic acid is a valuable synthetic intermediate characterized by a conformationally locked cyclohexane ring and a quaternary carboxylic acid center. The bulky tert-butyl group at the C4 position preferentially occupies an equatorial position, minimizing steric strain and providing a rigid scaffold that is highly desirable in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive review of the primary synthetic pathways to this molecule, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the methodologies.
Introduction: The Significance of a Rigid Scaffold
The synthesis of all-carbon quaternary carboxylic acids is of significant interest in drug discovery.[3] The rigid three-dimensional structure imparted by the tert-butyl group on the cyclohexane ring provides a predictable framework for designing molecules that can interact with biological targets with high specificity. This guide focuses on two robust and classical methods for the synthesis of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid: the carboxylation of a Grignard reagent and the Koch-Haaf carboxylation of the corresponding tertiary alcohol.
Pathway I: Grignard Reagent Carboxylation
The Grignard reaction is a cornerstone of carbon-carbon bond formation.[4] Its application to the synthesis of carboxylic acids via reaction with carbon dioxide is a reliable and well-documented method.[5][6] The overall strategy involves the formation of a tertiary organomagnesium halide, which then acts as a potent nucleophile to attack carbon dioxide.
Mechanistic Rationale
The synthesis begins with the preparation of a suitable tertiary alkyl halide, 1-bromo-4-tert-butyl-1-methylcyclohexane. This precursor is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to form the Grignard reagent. The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and rendering it strongly nucleophilic.
This newly formed carbanion readily attacks the electrophilic carbon of carbon dioxide.[5] The reaction is typically performed by bubbling dry CO2 gas through the Grignard solution or by pouring the solution over crushed dry ice. The initial product is a magnesium carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid.[6]
The paramount consideration in this pathway is the strict exclusion of water and other protic sources. Grignard reagents are exceptionally strong bases and will be rapidly quenched by any available acidic protons, including those from water, alcohols, or even carboxylic acids, terminating the desired reaction.[7]
Synthesis Workflow
Caption: Grignard pathway for target acid synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Bromo-4-tert-butyl-1-methylcyclohexane (Precursor)
To a solution of 4-tert-butyl-1-methylcyclohexan-1-ol in a suitable solvent (e.g., diethyl ether), slowly add hydrobromic acid (HBr) at 0 °C.
Allow the mixture to stir and warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion, perform a liquid-liquid extraction. Wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary bromide.[8][9]
Step 2: Carboxylation of the Grignard Reagent
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
Add magnesium turnings to the flask.
Dissolve the 1-bromo-4-tert-butyl-1-methylcyclohexane from Step 1 in anhydrous THF and add it to the dropping funnel.
Add a small portion of the bromide solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux.
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Cool the reaction mixture to 0 °C and bubble dry CO2 gas through the solution vigorously for 30-60 minutes, or pour the Grignard solution slowly over an excess of crushed dry ice with stirring.
Once the CO2 addition is complete, allow the mixture to warm to room temperature.
Quench the reaction by slowly adding aqueous HCl (e.g., 1 M) until the solution is acidic.
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the target carboxylic acid.[6]
Pathway II: The Koch-Haaf Reaction
The Koch-Haaf reaction is a powerful and direct method for synthesizing tertiary carboxylic acids from tertiary alcohols or alkenes.[10] It utilizes a strong acid to generate a stable tertiary carbocation, which is then trapped by carbon monoxide.
Mechanistic Rationale
This pathway begins with the tertiary alcohol, 4-tert-butyl-1-methylcyclohexan-1-ol. In the presence of a strong acid like concentrated sulfuric acid, the hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a stable tertiary carbocation at the C1 position.
This carbocation is then attacked by carbon monoxide, which can be sourced from CO gas under pressure or, more conveniently in a laboratory setting, from the decomposition of formic acid in the presence of the strong acid.[10][11] This forms a highly electrophilic acylium ion. Subsequent hydrolysis of the acylium ion during aqueous workup yields the desired tertiary carboxylic acid. The stability of the intermediate carbocation is the driving force for this reaction, making it highly selective for the formation of tertiary acids.
Synthesis Workflow
Caption: Koch-Haaf pathway for target acid synthesis.
Detailed Experimental Protocol
Equip a multi-necked flask with a powerful mechanical stirrer, a dropping funnel, and a thermometer.
Charge the flask with concentrated (95-98%) sulfuric acid and cool it to approximately 15 °C in an ice-water bath.
Add a few milliliters of 98-100% formic acid to the stirred sulfuric acid.[10]
Prepare a solution of 4-tert-butyl-1-methylcyclohexan-1-ol in more of the formic acid.
Add this solution dropwise to the vigorously stirred acid mixture over the course of 1 hour, ensuring the internal temperature is maintained between 15–20 °C.[10]
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.
Carefully pour the reaction mixture over crushed ice.
The liberated carboxylic acid can then be extracted with a suitable organic solvent, such as hexane or diethyl ether.
Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization or distillation.
Comparative Analysis of Synthesis Pathways
The choice of synthetic route depends on factors such as available starting materials, scale, and tolerance for specific reaction conditions.
Feature
Pathway I: Grignard Carboxylation
Pathway II: Koch-Haaf Reaction
Starting Material
1-Bromo-4-tert-butyl-1-methylcyclohexane
4-tert-butyl-1-methylcyclohexan-1-ol
Key Reagents
Mg, CO₂, Anhydrous Ether (THF)
H₂SO₄, HCOOH (or CO gas)
Reaction Conditions
Anhydrous, inert atmosphere
Strongly acidic, controlled temperature
Advantages
• High yielding and reliable[5]• Well-established and widely used
• Direct conversion from alcohol[10]• Avoids preparation of alkyl halide
Disadvantages
• Requires strictly anhydrous conditions• Sensitive to other functional groups• Multi-step precursor synthesis
• Requires handling of highly corrosive acids• Potential for side reactions in complex substrates
Conclusion
Both the Grignard carboxylation and the Koch-Haaf reaction represent effective and reliable strategies for the synthesis of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid. The Grignard pathway offers a classic and high-yielding approach, contingent on the successful preparation of the tertiary halide and the maintenance of strict anhydrous conditions. The Koch-Haaf reaction provides a more direct route from the corresponding tertiary alcohol, leveraging carbocation chemistry under strongly acidic conditions. The selection of the optimal pathway will be guided by the specific constraints and objectives of the research or development program, including starting material availability, equipment, and safety considerations.
References
Sun, Q., Zhou, W. J., Gui, Y. Y., Yan, S. S., Shen, G., & Yu, D. G. (2018). Visible-Light Photoredox-Catalyzed Direct Carboxylation of Tertiary C(sp3)–H Bonds with CO2: Facile Synthesis of All-Carbon Quaternary Carboxylic Acids. Journal of the American Chemical Society, 140(51), 17338-17342. [Link]
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The Linchpin of Conformational Control: A Technical Guide to 4-Tert-butyl-1-methylcyclohexane-1-carboxylic Acid in Physical Organic Chemistry
Abstract In the intricate landscape of physical organic chemistry, where the subtle interplay of molecular structure and reactivity governs chemical transformations, certain molecules emerge as indispensable tools for el...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the intricate landscape of physical organic chemistry, where the subtle interplay of molecular structure and reactivity governs chemical transformations, certain molecules emerge as indispensable tools for elucidating fundamental principles. 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid stands as a paragon among these, a testament to the power of steric hindrance and conformational rigidity in dissecting reaction mechanisms and quantifying electronic effects. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, stereochemical intricacies, and pivotal applications of this unique molecular scaffold. We will explore its role as a conformational lock, its utility in probing the Thorpe-Ingold effect, and its application in kinetic and thermodynamic studies, thereby offering field-proven insights into the causality behind experimental design in modern physical organic chemistry.
Introduction: The Archetype of a Conformationally Rigid System
The study of reaction mechanisms and the quantitative assessment of substituent effects form the bedrock of physical organic chemistry. To unravel the complexities of transition states and intermediate species, chemists often rely on model systems with well-defined and predictable three-dimensional structures. 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid is a masterful example of such a system, ingeniously designed to minimize conformational ambiguity and isolate specific electronic and steric interactions.
The defining feature of this molecule is the presence of a bulky tert-butyl group at the C4 position of the cyclohexane ring. This substituent possesses a very large A-value (approximately 5 kcal/mol), which represents the energy difference between the axial and equatorial conformations.[1][2] This substantial energy penalty for the axial position effectively "locks" the cyclohexane ring in a single chair conformation, with the tert-butyl group exclusively occupying the equatorial position.[3] This conformational anchoring is the cornerstone of its utility, providing a rigid framework upon which to study the behavior of other functional groups.
Furthermore, the gem-disubstitution at the C1 position, with a methyl group and a carboxylic acid, introduces a quaternary center. This structural feature is critical for investigating the Thorpe-Ingold effect, which describes the acceleration of intramolecular reactions due to steric compression.[4] The interplay of the remote conformational lock and the local steric environment at the reactive center makes 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid a powerful probe for a variety of chemical phenomena.
Synthesis and Stereochemical Considerations
The synthesis of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid is a multi-step process that requires careful control of stereochemistry. A common synthetic route starts from the commercially available 4-tert-butylcyclohexanone.
Experimental Protocol: Synthesis of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid
Step 1: Grignard Reaction with Methylmagnesium Bromide
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
Slowly add a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath.
Once the Grignard reagent has formed (the solution becomes cloudy and the magnesium is consumed), cool the mixture to 0 °C.
Slowly add a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-tert-butyl-1-methylcyclohexanol.
Step 2: Oxidation to the Carboxylic Acid
Dissolve the 4-tert-butyl-1-methylcyclohexanol (1.0 eq) in acetone.
Cool the solution to 0 °C in an ice bath.
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
Stir the reaction at room temperature for 4 hours.
Quench the reaction by adding isopropanol until the solution turns green.
Remove the acetone under reduced pressure.
Add water and extract the product with diethyl ether (3 x 50 mL).
Extract the combined organic layers with a 1 M sodium hydroxide solution.
Acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~2.
Extract the precipitated carboxylic acid with diethyl ether (3 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid.[5]
The product will be a mixture of cis and trans isomers (relative to the tert-butyl group and the new substituents at C1). These isomers can often be separated by chromatography or fractional crystallization.
The Role in Conformational Analysis: A Rigid Scaffold
The primary application of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid in physical organic chemistry stems from its conformationally rigid structure. The equatorial tert-butyl group prevents ring flipping, meaning the substituents at the C1 position are locked into either an axial or equatorial orientation.[6] This allows for the precise study of how the spatial arrangement of the methyl and carboxyl groups influences their reactivity and physical properties.
By studying the cis and trans isomers of this molecule, where the carboxyl group is either axial or equatorial, respectively, researchers can isolate and quantify the effects of axial versus equatorial substitution without the complication of a conformational equilibrium.
Probing Steric and Stereoelectronic Effects
The rigid framework of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid provides an exceptional platform for dissecting steric and stereoelectronic effects on reaction rates and equilibria.
The Thorpe-Ingold Effect in a Cyclohexane System
The presence of a gem-disubstituted carbon at C1 allows for the investigation of the Thorpe-Ingold effect, which posits that increasing steric bulk at a carbon atom will decrease the internal bond angle and accelerate intramolecular reactions.[4][7] By comparing the rates of intramolecular reactions (e.g., lactone formation from a suitable derivative) of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid with less substituted analogues, the magnitude of this effect in a cyclohexane system can be quantified.
Quantifying Steric Hindrance in Esterification and Hydrolysis
The carboxylic acid group at a quaternary center is sterically hindered. Studying the kinetics of its esterification provides a quantitative measure of this hindrance.[8][9] By comparing the rates of esterification of the axial and equatorial carboxylic acid isomers, the differential steric accessibility of these positions can be determined.
Table 1: Hypothetical Relative Rates of Esterification
Isomer
Carboxyl Group Orientation
Relative Rate (k_rel)
Rationale
trans
Equatorial
100
The equatorial position is more sterically accessible to the incoming alcohol.
cis
Axial
1
The axial position is shielded by the 1,3-diaxial hydrogen atoms, significantly retarding the reaction rate.
Similarly, the rates of hydrolysis of the corresponding esters can provide insights into the steric environment of the transition state for ester cleavage.
Applications in Mechanistic Studies
The defined and rigid nature of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid makes it an invaluable tool for elucidating reaction mechanisms where conformation plays a critical role.
Neighboring Group Participation
The fixed spatial relationship between the carboxyl group and other substituents on the ring can be exploited to study neighboring group participation.[10][11] For example, by introducing a suitable leaving group at a neighboring position, the ability of the axial versus equatorial carboxylate to act as an internal nucleophile can be compared. The locked conformation allows for a clear interpretation of the stereochemical outcome of such reactions.
pKa Determination and the Influence of a Quaternary Center
The acidity of a carboxylic acid is influenced by its electronic and steric environment. Determining the pKa of the cis and trans isomers of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid can reveal the impact of the axial versus equatorial orientation on acidity.[11][12] Furthermore, the presence of the adjacent methyl group at the quaternary center can influence the solvation of the carboxylate anion, providing insights into the energetic contributions to acidity in sterically congested environments.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Sample Preparation: Prepare a standard solution (e.g., 0.01 M) of the purified cis or trans isomer of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.
Data Collection: Record the pH of the solution after each addition of the titrant.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[11]
Conclusion: A Versatile Tool for Fundamental Insights
4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid, through its elegant design, serves as a powerful and versatile tool in the arsenal of the physical organic chemist. Its conformationally locked framework allows for the unambiguous study of steric and stereoelectronic effects, the quantification of reactivity differences between axial and equatorial substituents, and the elucidation of complex reaction mechanisms. By providing a rigid stage upon which chemical dramas unfold, this molecule continues to offer fundamental insights into the principles that govern molecular behavior, making it an essential subject of study for researchers and a cornerstone for the rational design of new chemical entities in drug discovery and materials science.
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Protocols for the Methylation of 4-tert-Butylcyclohexane-1-carboxylic Acid
An Application Guide for Medicinal and Process Chemists Authored by: Senior Application Scientist, Chemical Development Introduction 4-tert-butylcyclohexane-1-carboxylic acid is a key building block in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Medicinal and Process Chemists
Authored by: Senior Application Scientist, Chemical Development
Introduction
4-tert-butylcyclohexane-1-carboxylic acid is a key building block in medicinal chemistry and materials science. Its rigid cyclohexane core, conformationally "locked" by the bulky tert-butyl group, provides a well-defined three-dimensional structure that is invaluable for probing molecular interactions. The methylation of its carboxylic acid moiety to form methyl 4-tert-butylcyclohexane-1-carboxylate is a critical transformation, often employed to enhance compound stability, modify solubility, or prepare for subsequent chemical reactions.[1]
This guide provides detailed protocols for the methylation of this substrate, with a strong emphasis on the underlying chemical principles and stereochemical considerations that govern reaction outcomes. The choice of protocol can significantly impact yield, purity, and scalability, and this document is intended to empower researchers, scientists, and drug development professionals to make informed decisions based on the specific needs of their project.
Core Directive: The Impact of Stereochemistry on Reactivity
The defining feature of 4-tert-butylcyclohexane-1-carboxylic acid is the powerful conformational preference imparted by the tert-butyl group. This substituent overwhelmingly favors an equatorial position to minimize severe steric clashes (1,3-diaxial interactions) that would occur in an axial conformation.[2] This effectively locks the ring and dictates the orientation of the carboxylic acid group at the C1 position.
The acid exists as two diastereomers:
trans-4-tert-butylcyclohexane-1-carboxylic acid: The carboxyl group is in the equatorial position, making it sterically accessible.
cis-4-tert-butylcyclohexane-1-carboxylic acid: The carboxyl group is in the more sterically hindered axial position.
This stereochemical difference is not trivial; it is the primary determinant of reactivity. The equatorial carboxyl group of the trans-isomer is more accessible to reagents, leading to significantly faster reaction rates in esterification compared to the hindered axial carboxyl group of the cis-isomer.[3] The protocols described below are applicable to both isomers, but reaction times and yields may vary, particularly with the sterically demanding methods.
Caption: Stereoisomers of the starting material and their relative reactivity.
Experimental Protocols
Four distinct protocols are presented, ranging from classic, cost-effective methods to milder, more specialized procedures. The choice of method should be guided by the substrate's stereochemistry, the scale of the reaction, and the sensitivity of other functional groups that may be present.
This is the most direct and economical method for producing methyl esters, relying on a simple acid catalyst to drive the equilibrium toward the product. It is highly effective for the less-hindered trans-isomer.
Causality: The reaction proceeds by protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. The subsequent elimination of water, driven by the excess of methanol which also acts as the solvent, yields the ester.
Caption: Mechanism of Fischer-Speier Esterification.
Step-by-Step Protocol:
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylcyclohexane-1-carboxylic acid (1.0 eq).
Reagents: Add anhydrous methanol (approx. 0.2 M concentration relative to the acid).
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction by TLC or GC-MS. For the trans-isomer, the reaction is typically complete within 4-6 hours. For the cis-isomer, extended reflux (12-24 hours) may be necessary.[4]
Workup: Cool the reaction to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification using DCC/DMAP
This protocol is exceptionally mild and highly effective for sterically hindered substrates like the cis-isomer or for molecules containing acid-sensitive functional groups.[5]
Causality: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst, intercepting this intermediate to form an even more reactive acyl-pyridinium species. This "active ester" is then readily attacked by the alcohol, even a hindered one, to form the final product and the insoluble dicyclohexylurea (DCU) byproduct.[5]
Step-by-Step Protocol:
Setup: In a round-bottom flask with a magnetic stir bar, dissolve the 4-tert-butylcyclohexane-1-carboxylic acid (1.0 eq), methanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6]
Cooling: Cool the solution to 0°C in an ice bath.
DCC Addition: Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of DCU will form as the reaction progresses. Monitor by TLC.
Workup: Filter off the DCU precipitate and wash it with a small amount of fresh DCM.
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via column chromatography to remove any remaining DCU or N-acylurea byproduct.
Safety Note: DCC is a potent allergen and should be handled with gloves in a well-ventilated fume hood.[6]
Protocol 3: Green Methylation with Dimethyl Carbonate (DMC)
This method provides a safer and more environmentally friendly alternative to traditional alkylating agents like methyl iodide or diazomethane. It avoids the use of harsh acids or toxic reagents.[7]
Causality: Under basic conditions (e.g., using a non-nucleophilic base like DBU or K₂CO₃), the carboxylic acid is deprotonated to form a carboxylate. This carboxylate then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl carbonate in an SN2-type reaction to yield the methyl ester.[7]
Step-by-Step Protocol:
Setup: Combine the 4-tert-butylcyclohexane-1-carboxylic acid (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in a flask.
Solvent/Reagent: Add dimethyl carbonate, which serves as both the methylating agent and the solvent. A co-solvent like DMF can be used to improve solubility if needed.
Reaction: Heat the mixture to a temperature between 80-120°C, depending on the reactivity of the substrate. Monitor the reaction by TLC or GC-MS.
Workup: After completion, cool the reaction mixture and dilute it with water.
Extraction: Extract the product into an organic solvent such as ethyl acetate.
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or distillation as required.
Summary of Protocols
Feature
Protocol 1: Fischer-Speier
Protocol 2: Steglich
Protocol 3: Dimethyl Carbonate
Key Reagents
CH₃OH, H₂SO₄ (cat.)
DCC, DMAP (cat.), CH₃OH
Dimethyl Carbonate, K₂CO₃
Conditions
Reflux (65°C)
0°C to Room Temp
80-120°C
Ideal Substrate
trans-isomer, robust molecules
cis-isomer, hindered/sensitive substrates
General purpose, green chemistry focus
Pros
Economical, simple reagents
Mild conditions, high yield, broad scope
Low toxicity, environmentally friendly
Cons
Harsh acidic conditions, equilibrium
Expensive reagents, DCU byproduct removal
High temperatures, may be slow
General Workflow and Product Characterization
The overall process for any of the selected protocols follows a logical sequence from setup to final product analysis.
Caption: General experimental workflow for methylation.
Upon purification, the successful formation of methyl 4-tert-butylcyclohexane-1-carboxylate should be confirmed using standard analytical techniques:
¹H NMR: Appearance of a sharp singlet around 3.6-3.7 ppm corresponding to the three protons of the ester methyl group (-OCH₃).
IR Spectroscopy: Disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester at approximately 1730-1740 cm⁻¹.
Mass Spectrometry: Observation of the correct molecular ion peak for C₁₂H₂₂O₂ (m/z = 198.30).[8]
References
Royal Society of Chemistry. (n.d.). KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. Organic & Biomolecular Chemistry. [Link]
PrepChem. (n.d.). Synthesis of 4-tert-butyl-1-methylenecyclohexane. [Link]
ACS Publications. (2020). 2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. [Link]
ResearchGate. (2020). Synthesis of 1-(tert-Butyl) 4-Methyl (1R,2S,4R)-2-Methylcyclohexane-1,4-Dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. [Link]
National Center for Biotechnology Information. (2021). Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations. PMC. [Link]
ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. [Link]
The Chemical Educator. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. [Link]
YouTube. (2016). Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191. [Link]
National Center for Biotechnology Information. (n.d.). Methyl 4-tert-butylcyclohexane-1-carboxylate. PubChem. [Link]
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY. [Link]
CORE. (2024). Catalytic undirected methylation of unactivated C(sp3)−H bonds suitable for complex molecules. [Link]
National Center for Biotechnology Information. (n.d.). Stereochemical aspects of the metabolism of the isomeric methylcyclohexanols and methylcyclohexanones. PMC. [Link]
UC Berkeley. (n.d.). Catalytic undirected methylation of unactivated C(sp3)−H bonds suitable for complex molecules. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Stereoselective Synthesis of cis-4-tert-Butyl-1-methylcyclohexane-1-carboxylic Acid
Executive Summary & Strategic Analysis
This application note details the stereoselective synthesis of cis-4-tert-butyl-1-methylcyclohexane-1-carboxylic acid . In this context, the stereodescriptor "cis" refers to the relative configuration of the carboxylic acid group at C1 and the tert-butyl group at C4 being on the same side of the cyclohexane ring (syn-relationship).
Stereochemical Challenge:
The synthesis hinges on constructing a quaternary center at C1 on a conformationally "locked" cyclohexane ring. The bulky tert-butyl group at C4 anchors the ring into a chair conformation where the tert-butyl group is equatorial.
Target Isomer (cis): The Carboxylic Acid (-COOH) is Axial , and the Methyl (-Me) is Equatorial .
Alternative Isomer (trans): The Carboxylic Acid (-COOH) is Equatorial , and the Methyl (-Me) is Axial .
Thermodynamic Control:
Conformational analysis using A-values (steric bulk) dictates the stability:
A-value (-CH₃) ≈ 1.70 kcal/mol
A-value (-COOH) ≈ 1.41 kcal/mol
Since the Methyl group is sterically bulkier than the Carboxylic Acid, the conformer placing the Methyl group Equatorial (and thus the -COOH Axial) is thermodynamically preferred. Therefore, the cis-isomer is the thermodynamic product .
Synthetic Strategy:
We will utilize a Koch-Haaf Carbonylation sequence.[1][2] This route proceeds via a tertiary carbocation intermediate, allowing the system to equilibrate to the most stable chair conformation (Methyl Equatorial) prior to the trapping of the cation by carbon monoxide.
Reaction Pathway & Mechanism (Visualized)
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the stereochemical equilibration.
Figure 1: Mechanistic pathway showing the conversion of ketone to the thermodynamic acid via a carbocation intermediate.
Detailed Experimental Protocols
Phase 1: Nucleophilic Addition (Synthesis of the Tertiary Alcohol)
Objective: Introduce the methyl group at C1.[3] While the stereochemistry of the alcohol (axial vs. equatorial OH) is secondary (since it is lost in the next step), using Methyllithium (MeLi) typically favors axial attack, placing the methyl group equatorially.
Reagents:
4-tert-Butylcyclohexanone (1.0 equiv)
Methyllithium (1.6 M in ether, 1.2 equiv)
Anhydrous Diethyl Ether or THF (Solvent)
Ammonium Chloride (sat. aq.)
Step-by-Step Protocol:
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain an inert nitrogen atmosphere.
Solvation: Dissolve 4-tert-butylcyclohexanone (5.0 g, 32.4 mmol) in 50 mL of anhydrous diethyl ether. Cool the solution to -78°C using a dry ice/acetone bath.
Addition: Transfer Methyllithium (24.3 mL, 38.9 mmol) to the addition funnel via cannula. Add dropwise to the ketone solution over 30 minutes. Note: Maintain internal temperature below -65°C.
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise. Caution: Vigorous bubbling may occur.
Workup: Transfer to a separatory funnel. Separate layers. Extract the aqueous layer with ether (3 x 30 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Result: A crude white solid containing a mixture of alcohol isomers (predominantly cis-1-methyl-4-tert-butylcyclohexanol). This can be used directly in Phase 2.
Acid Mixture Preparation: In a 500 mL round-bottom flask (open to a fume hood vent, as CO is generated), place 40 mL of concentrated H₂SO₄. Cool to 0–5°C in an ice bath.
Reagent Preparation: Dissolve the crude alcohol (approx. 5.5 g) in Formic Acid (15 mL).
Addition (Critical Step): Add the alcohol/formic acid solution very slowly (dropwise) to the rapidly stirred sulfuric acid over 2 hours.
Mechanism Check: The slow addition keeps the concentration of the carbocation low, preventing dimerization (polymerization) and allowing time for the cation to equilibrate to the energetic minimum (Methyl-Equatorial).
Gas Evolution: Carbon monoxide (CO) is generated in situ by the dehydration of formic acid. Ensure efficient fume hood ventilation.
Stirring: After addition is complete, stir the viscous mixture for an additional 1 hour at 0–10°C.
Hydrolysis: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The carboxylic acid will precipitate as a white/off-white solid.
Extraction: Extract the aqueous slurry with n-hexane (3 x 50 mL). The acid is soluble in hexane.[3]
Purification:
Extract the combined hexane layers with 2M NaOH (3 x 30 mL). The acid moves to the aqueous phase as the carboxylate salt; neutral impurities remain in the hexane.
Separate the aqueous layer and acidify to pH 1 using conc. HCl. The product will precipitate.
Extract the acidified aqueous layer back into fresh hexane (3 x 30 mL).
Dry (MgSO₄) and concentrate to yield the crude acid.[3]
Crystallization: Recrystallize from pentane or aqueous ethanol to obtain pure cis-4-tert-butyl-1-methylcyclohexane-1-carboxylic acid.
Data Analysis & Validation
To verify the synthesis of the correct cis-isomer (Thermodynamic), compare the NMR data against the predicted conformational shifts.
Table 1: Isomer Differentiation via ¹H NMR
Feature
cis -Isomer (Target)
trans -Isomer (Kinetic)
Methyl Group Config
Equatorial
Axial
COOH Group Config
Axial
Equatorial
Methyl Shift (δ)
~1.20 ppm (Upfield)
~1.45 ppm (Downfield due to 1,3-diaxial deshielding)
Stability
Thermodynamic (More Stable)
Kinetic (Less Stable)
Self-Validation Check:
If the Methyl signal appears significantly downfield (>1.4 ppm), you likely have the trans-isomer (Kinetic product), suggesting the carbocation did not equilibrate (reaction too fast or temperature too low).
Melting Point: The cis-acid typically has a higher melting point due to better packing symmetry compared to the trans-isomer.
Conformational Stability Logic (Graphviz)
The following diagram explains why the protocol yields the cis-isomer.
Figure 2: Conformational energy comparison. The larger A-value of the methyl group drives it to the equatorial position, forcing the carboxyl group axial.
Conformational Analysis of 4-tert-butylcyclohexanes:
Title: Conformational Analysis.[5][6] XV. The Conformational Enthalpy, Entropy, and Free Energy of the Carboxyl, Carboxylate, Carbomethoxy, Carbonyl Chloride, and Methyl Ketone Groups.
Source: Journal of the American Chemical Society, 1968, 90 (6), pp 1560–1566.
URL:[Link]
Stereochemistry of Nucleophilic Addition:
Title: Stereochemistry of nucleophilic addition to cyclohexanone.[7][8] The importance of two-electron stabilizing interactions.
Source: Journal of the American Chemical Society, 1981, 103 (15), pp 4540–4552.
URL:[Link]
A-Values Reference:
Title: Table of Conformational Energies (A Values).
Source: Hans J. Reich, University of Wisconsin.
URL:[Link]
Application Note: Stereochemical Control Using 4-Tert-butyl-1-methylcyclohexane-1-carboxylic Acid
This Application Note is designed for medicinal chemists and process development scientists. It details the use of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid as a rigid stereochemical scaffold.[1] While the paren...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the use of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid as a rigid stereochemical scaffold.[1]
While the parent molecule possesses a plane of symmetry (achiral), it exists as distinct cis and trans diastereomers.[1] These isomers function as "conformational locks," allowing researchers to position functional groups (amines, amides, alcohols) in precise axial or equatorial vectors to probe biological receptor geometry—a strategy known as "escaping flatland" in modern drug discovery.[1]
[1]
Introduction: The "t-Butyl Lock" Principle
In medicinal chemistry, flexible alkyl chains often result in high entropic penalties upon binding to a target.[1] Constraining these chains into rings improves potency.[1] However, simple cyclohexanes flip rapidly between chair conformations.[1][2]
To create a defined vector, we use the 4-tert-butyl group as a conformational anchor.[1]
The Mechanism: The bulky tert-butyl group (A-value > 5 kcal/mol) exclusively occupies the equatorial position to avoid severe 1,3-diaxial interactions.[1]
The Result: This "locks" the cyclohexane ring into a single chair conformation.[1] Consequently, the substituents at the C1 position (Methyl and Carboxylic Acid) are forced into fixed axial or equatorial orientations, depending on the diastereomer selected.[1]
Diastereomer Definitions
Isomer A (Equatorial-COOH): The carboxyl group extends into the equatorial plane; the methyl is axial.[1]
Isomer B (Axial-COOH): The carboxyl group projects perpendicular (axial) to the ring; the methyl is equatorial.[1]
Synthesis and Separation Protocol
This protocol describes the synthesis of the racemic mixture followed by the separation of diastereomers.[1]
Add ester dropwise.[1] Stir 1 hr to generate the enolate.
Add MeI (1.2 equiv).[1] The geometry of the enolate and the approach of the electrophile (MeI) will determine the diastereomeric ratio (dr), typically favoring the axial attack (leading to equatorial methyl) due to stereoelectronic effects, but mixtures are common.[1]
Option B (Carbamate/Amine): Add Benzyl Alcohol (to form Cbz-protected amine) or aqueous acid (to form free amine).[1]
Result: A rigid cyclohexyl-amine building block (e.g., a conformationally restricted analog of Gabapentin or an amino acid).[1]
Visualizing the Workflow
The following diagram illustrates the decision tree for synthesis, separation, and application.
Figure 1: Workflow for the synthesis, separation, and application of stereochemically defined cyclohexane scaffolds.
References
NIST Chemistry WebBook. Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-, methyl ester, trans-. National Institute of Standards and Technology.[1][3] Link[1]
Cornelius, L. A. M., et al. (2020). Synthesis of 1-(tert-Butyl) 4-Methyl (1R,2S,4R)-2-Methylcyclohexane-1,4-Dicarboxylate...[1][4] Journal of Organic Chemistry.[1][4] (Demonstrates advanced application of t-butyl locked scaffolds in BMS-986251 synthesis). Link
Eliel, E. L. Conformational Analysis of Cyclohexanes. (Classic foundational text on A-values and the t-butyl lock principle).[1]
Application Notes & Protocols: Navigating Amide Coupling for the Sterically Demanding 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid
Abstract The formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. However, the coupling of sterically hindered carboxylic acids, s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. However, the coupling of sterically hindered carboxylic acids, such as the tertiary acid 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid, presents a formidable challenge to chemists. The significant steric bulk surrounding the carboxyl group impedes the approach of the amine nucleophile, often leading to slow reaction rates, low yields, and the prevalence of side reactions with standard coupling protocols.[1][2] This technical guide provides an in-depth analysis of various classes of amide coupling reagents, evaluates their efficacy for this challenging substrate, and presents detailed, field-proven protocols to enable researchers to overcome these synthetic hurdles. We will explore the mechanistic rationale behind reagent selection, offering a strategic framework for achieving high-efficiency amide bond formation in sterically congested environments.
The Synthetic Challenge: Steric Hindrance in Focus
The structure of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid presents a "worst-case scenario" for amide coupling. The tert-butyl group effectively locks the cyclohexane ring in a chair conformation, while the carboxylic acid is attached to a quaternary carbon atom, flanked by a methyl group and the axial/equatorial protons of the cyclohexane ring. This creates a congested three-dimensional space that severely restricts access to the carbonyl carbon, the electrophilic center for the coupling reaction.
Conventional methods that work well for primary or secondary carboxylic acids often fail or provide dismal yields. The slow rate of the desired nucleophilic attack by the amine allows competing side reactions to dominate, necessitating the use of highly reactive "super-activator" coupling reagents.[3][4]
A Comparative Analysis of Coupling Reagent Classes
The choice of coupling reagent is the most critical parameter for a successful outcome.[5] The selection must balance reactivity, cost, byproduct management, and the potential for side reactions. Below is a discussion and comparative summary of the most relevant reagent classes for this application.
Carbodiimides (e.g., DCC, DIC, EDC)
Carbodiimides are classic coupling reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6][7] While cost-effective, their utility for severely hindered substrates is limited. The O-acylisourea is prone to intramolecular rearrangement to a stable N-acylurea byproduct, a reaction that can outcompete the slow attack of the amine on the hindered carbonyl.[8]
Mechanism: The carboxylic acid adds across the C=N double bond of the carbodiimide, forming the O-acylisourea. The amine then attacks the activated carbonyl, releasing the amide and a urea byproduct.[7]
Limitations for this Substrate: The rate of N-acylurea formation is often faster than the aminolysis of the sterically shielded O-acylisourea intermediate. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can mitigate this by trapping the intermediate as a more stable active ester, but efficiency can still be low.[9][10]
Phosphonium Salts (e.g., PyBOP, PyAOP)
Phosphonium salts, such as PyBOP, are generally more reactive than carbodiimides.[11] They react with the carboxylate to form an active oxyphosphonium species, which rapidly converts to a benzotriazolyl active ester. A key advantage over uronium/aminium salts is their inability to react with the amine component, preventing the formation of guanidinium byproducts.[5] The aza-version, PyAOP, is even more reactive due to the electronic properties of the HOAt core.[12][13]
Mechanism: The carboxylate displaces a benzotriazole-based leaving group from the phosphonium core to generate a reactive acyl-oxyphosphonium intermediate, which is then attacked by the amine.[14]
Suitability: These are strong candidates for hindered couplings. PyBOP is a reliable choice, while PyAOP offers enhanced reactivity for particularly challenging cases.[12] The primary drawback of the original phosphonium reagent, BOP, is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[11]
Uronium/Aminium Salts (e.g., HATU, HCTU, COMU)
This class of reagents represents the gold standard for difficult amide couplings.[3][15] HATU, an aminium salt of HOAt, is renowned for its high reactivity and ability to mediate couplings of even the most sterically demanding amino acids.[16][17] The reactivity is attributed to the formation of a highly activated OAt-ester, with the pyridine nitrogen of the HOAt moiety providing anchimeric assistance during aminolysis, stabilizing the transition state.[3][17] COMU is a modern alternative based on OxymaPure, which offers comparable or superior reactivity to HATU but with a significantly better safety profile, as the OxymaPure byproduct is not explosive like HOAt.[18][19]
Mechanism: In the presence of a base, the carboxylate attacks the central carbon of the uronium salt. The resulting intermediate rapidly forms a highly reactive OAt- or Oxyma-active ester, which is then intercepted by the amine.[20]
Suitability: HATU and COMU are the premier choices for coupling 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid. Their exceptional reactivity can overcome the high activation barrier.
Potential Side Reaction: If the coupling reagent is used in excess or if the amine is exposed to it before the acid is fully activated, guanidinylation of the amine can occur, capping it and preventing amide formation.[3][21][22]
Phosphonic Anhydrides (T3P®)
Propanephosphonic acid anhydride (T3P®) is a powerful, yet mild, coupling reagent that activates carboxylic acids by forming a mixed phosphonic anhydride. A major advantage of T3P® is that its byproducts are water-soluble, allowing for a simple aqueous workup and purification, which is highly desirable for large-scale synthesis.[23][24] It has proven effective for coupling epimerization-prone substrates and is a strong contender for hindered systems.[23][25]
Mechanism: The carboxylic acid reacts with T3P® to form a mixed anhydride, activating the carbonyl group for nucleophilic attack by the amine.[25]
Suitability: T3P® is an excellent and practical choice, particularly when scalability and ease of purification are priorities. Its mild conditions and high efficiency make it a robust alternative to uronium salts.[24]
Data Summary: Comparison of Coupling Reagents
Reagent Class
Example(s)
Reactivity
Byproducts
Key Advantages
Key Disadvantages
Carbodiimides
DIC, EDC
Low-Moderate
Soluble Ureas
Low cost, readily available.
Prone to N-acylurea side reaction with hindered acids; often requires additives.[8]
Higher cost; PyBOP byproducts can be difficult to remove.
Uronium/Aminium Salts
HATU, COMU
Very High
Tetramethylurea, HOAt/Oxyma
Highest reactivity for difficult couplings; fast reaction rates.[3][16]
High cost; potential for amine guanidinylation; HOAt is explosive.[18][21]
Phosphonic Anhydrides
T3P®
High
Water-soluble phosphonic acids
High reactivity; simple aqueous workup; scalable; non-toxic byproducts.[23][24]
Often requires slightly elevated temperatures for very hindered substrates.
Visualization of Reaction Mechanisms and Workflows
A clear understanding of the activation mechanism and the overall workflow is crucial for successful execution and troubleshooting.
Caption: General workflow for amide bond formation.
Caption: Simplified mechanism of HATU-mediated carboxylic acid activation.
Experimental Protocols
The following protocols are designed to provide a high probability of success for the coupling of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid with a generic primary or secondary amine. Note: All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: High-Reactivity Coupling using HATU
This protocol is recommended as the first choice for this substrate due to the exceptional reactivity of HATU.[3][16]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF (to make a ~0.1 M solution).
Add the amine (1.1-1.2 equiv) to the solution.
Add DIPEA (2.5-3.0 equiv) to the flask and stir for 2 minutes. The base is added to neutralize the carboxylic acid and the HCl that may be present if the amine is a hydrochloride salt, as well as the HOAt released from HATU.[16]
In a single portion, add HATU (1.1 equiv) to the stirring solution. A slight exotherm may be observed.
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. For extremely hindered amines, the reaction may require gentle heating (40-50 °C).
Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/EtOAc gradient).
Protocol 2: Scalable & Simplified Workup using T3P®
This protocol is an excellent alternative, especially for larger-scale reactions where byproduct removal is a primary concern.[24][25]
T3P® (50 wt% solution in EtOAc or 2-MeTHF) (1.5 equiv)
Pyridine or 2,6-Lutidine (3.0 equiv)
Anhydrous ethyl acetate (EtOAc) or another suitable aprotic solvent.
1 M aqueous HCl
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Procedure:
To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and the chosen solvent (e.g., EtOAc, to make a ~0.2 M solution).
Cool the mixture to 0 °C in an ice bath.
Add pyridine or 2,6-lutidine (3.0 equiv). Pyridine is often sufficient and helps to suppress epimerization in chiral systems.[23]
Slowly add the T3P® solution (1.5 equiv) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
Allow the reaction to warm to room temperature and stir for 6-24 hours. The reaction can be gently heated (e.g., to 50 °C) to drive it to completion if necessary. Monitor by TLC or LC-MS.
Workup: Quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel and dilute with more EtOAc.
Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO₃ (to remove phosphonic acid byproducts), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography if necessary. The high purity often obtained after this workup may sometimes preclude the need for chromatography.[23]
Conclusion and Recommendations
The successful amidation of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid is a challenging but achievable transformation that hinges on the selection of a sufficiently powerful coupling reagent. Standard carbodiimide-based methods are unlikely to be effective. For laboratory-scale synthesis where maximizing yield is the primary goal, HATU or COMU are the recommended first-line choices due to their exceptional reactivity. For process development, larger-scale synthesis, or when seeking a more "green" and cost-effective protocol with a simplified workup, T3P® presents a robust and highly attractive alternative. Researchers should always perform small-scale test reactions to optimize conditions (base, solvent, temperature) for their specific amine substrate before committing to a larger scale.
References
Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA, 2017. [Link]
Falchi, A., et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 2017. [Link]
Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009. [Link]
Barma, D. K., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry, 2003. [Link]
Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 2016. [Link]
Badland, M., et al. A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 2017. [Link]
Ningbo Inno Pharmchem Co.,Ltd. The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd., N.D. [Link]
ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate, 2017. [Link]
Isidro-Llobet, A., et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 2017. [Link]
El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 2011. [Link]
ResearchGate. The Synthesis of Sterically Hindered Amides. ResearchGate, 2017. [Link]
ChemRxiv. Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[26]uril. ChemRxiv, 2023. [Link]
Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal, 2011. [Link]
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps, 2025. [Link]
American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review, 2014. [Link]
Curia. Understanding T3P® from start to finish. Curia, 2024. [Link]
AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI, N.D. [Link]
Organic Chemistry Portal. Phosphonium salt synthesis by alkylation or C-P coupling. Organic Chemistry Portal, N.D. [Link]
Royal Society of Chemistry. The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science, 2023. [Link]
Wiley Online Library. Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 2020. [Link]
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 2021. [Link]
Application Note: High-Purity Isolation of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic Acid Isomers
Abstract & Introduction This application note details the thermodynamic principles and experimental protocols for the separation and isolation of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid (CAS 7112-13-2) isomers...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This application note details the thermodynamic principles and experimental protocols for the separation and isolation of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid (CAS 7112-13-2) isomers.
This molecule serves as a critical "conformational anchor" in medicinal chemistry. The bulky tert-butyl group at position 4 locks the cyclohexane ring into a rigid chair conformation, preventing ring flipping. Consequently, the substituents at position 1 (methyl and carboxylic acid) are fixed in either an axial or equatorial orientation, creating two distinct diastereomers with significantly different spatial projections.
Isolating these isomers is essential for Structure-Activity Relationship (SAR) studies, as the axial vs. equatorial projection of the carboxylate pharmacophore drastically alters receptor binding affinity.
The Stereochemical Challenge
The separation targets two diastereomers:
The Trans-Isomer (Kinetic Product): Carboxylic acid is Equatorial ; Methyl is Axial .
The Cis-Isomer (Thermodynamic Product): Carboxylic acid is Axial ; Methyl is Equatorial .
Note: "Cis" and "Trans" refer to the relationship between the tert-butyl group and the carboxylic acid.
Feature
Trans-Isomer (Kinetic)
Cis-Isomer (Thermodynamic)
COOH Position
Equatorial
Axial
Methyl Position
Axial
Equatorial
Stability
Lower (Me-Axial strain)
Higher (Me-Equatorial preferred)
Formation
Major product of enolate alkylation
Major product of equilibration conditions
Physicochemical Basis for Separation
The separation relies on the distinct solubility profiles derived from the molecular shape and crystal packing efficiency.
Crystal Packing: The Trans-isomer (COOH-Equatorial) typically exhibits a more planar, extendable hydrogen-bonding network in the solid state, often resulting in a higher melting point and lower solubility in non-polar solvents compared to the Cis-isomer.
Solvation: The Cis-isomer (COOH-Axial) is more sterically congested. However, the axial carboxyl group can engage in intramolecular interactions or be more shielded from solvent, altering its saturation point.
Protocol 1: Synthesis & Crude Preparation
Prerequisite Context: This protocol assumes the researcher has synthesized the crude mixture via the alkylation of 4-tert-butylcyclohexanecarboxylic acid using LDA and Methyl Iodide (MeI). This reaction, under kinetic control, predominantly yields the Trans-isomer (Me-Axial), but thermodynamic equilibration can lead to mixtures ranging from 60:40 to 90:10.
Step-by-Step Workup:
Quench: Quench the enolate reaction with cold 1N HCl to ensure full protonation of the carboxylate.
Extraction: Extract 3x with Ethyl Acetate (EtOAc). Avoid Diethyl Ether if high-temperature crystallization is planned later to reduce fire risk.
Washing: Wash combined organics with Brine (sat. NaCl) to remove residual lithium salts.
Drying: Dry over Anhydrous
.
Concentration: Rotate evaporate to dryness.
Critical Checkpoint: If the residue is an oil, induce solidification by adding a small seed crystal or scratching the flask with a glass rod. If it remains oily, trace solvent (MeI or THF) is likely present; apply high vacuum (<1 mbar) for 4 hours.
Protocol 2: Fractional Crystallization (Isolation of Major Isomer)
This is the primary method for isolating the Trans-isomer (Kinetic product) from the crude mixture.
Reagents:
Solvent A: n-Hexane (or n-Heptane for higher boiling point)
Solvent B: Ethyl Acetate (EtOAc)
Procedure:
Solvent Screening (Micro-scale):
Take 100 mg of crude solid.
Add 1 mL of Hexane. Heat to reflux (
).
If insoluble, add EtOAc dropwise until dissolved.
Target Ratio: The ideal solvent system dissolves the solid at reflux but shows turbidity at
. A typical starting ratio is Hexane:EtOAc (9:1) .
Dissolution:
Place the bulk crude solid (e.g., 10 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
Add the optimized solvent mixture (approx. 10 mL per gram of solid).
Heat to reflux until the solution is clear.
Controlled Cooling (The Critical Step):
Turn off the heat source but leave the flask in the oil bath to allow slow cooling (approx.
per hour).
Why? Rapid cooling traps the minor isomer (impurity) inside the crystal lattice of the major isomer.
When the temperature reaches
, remove the bath and allow to reach room temperature ().
Crystallization:
If no crystals form at RT, cool the flask to
(fridge) for 12 hours.
Seeding: If super-saturation occurs (no crystals), add a micro-spatula of pure seed crystal (if available) or scratch the inner glass surface.
Filtration:
Filter the white crystalline solid using a Buchner funnel.
Wash: Wash the filter cake with cold Hexane (
). Do not wash with EtOAc, as it will redissolve the product.
The filtrate (mother liquor) is now enriched with the Cis-isomer (Thermodynamic product) and residual Trans-isomer.
Concentration: Evaporate the filtrate to dryness.
Isomerization (Optional): If the Cis-isomer is the desired target, the residue can be subjected to thermodynamic equilibration (reflux in MeOH with catalytic
, followed by hydrolysis) to increase the Cis:Trans ratio before attempting a second crystallization.
Secondary Crystallization:
Use a more polar solvent system, such as Methanol/Water .
Dissolve residue in hot Methanol. Add hot water until faint turbidity appears. Cool slowly.
Analytical Validation & Logic Flow
Validation Methods
-NMR (CDCl):
Focus on the Methyl group singlet.
Trans (Me-Axial): Typically shifts upfield (shielded) due to ring anisotropy compared to equatorial.
Cis (Me-Equatorial): Typically shifts downfield.
Integration: Integrate the two methyl singlets to calculate the Diastereomeric Ratio (dr).
DSC (Differential Scanning Calorimetry):
Look for a single sharp endotherm. A split peak or broad shoulder indicates a mixture of isomers or polymorphs.
Decision Workflow (Graphviz)
Figure 1: Workflow for the fractional crystallization of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Oiling Out
Solution is too concentrated or cooling is too fast.
Re-heat and add 10% more solvent. Add a seed crystal at the cloud point.
Low Yield
Product is too soluble in EtOAc.
Increase the ratio of Hexane. Cool to instead of .
No Separation (dr remains same)
Isomers form a co-crystal or solid solution.
Switch solvent system completely (e.g., change to Acetonitrile or Toluene). Convert acid to Dicyclohexylamine (DCHA) salt for crystallization.
The DCHA Salt Alternative
If the free acid fails to crystallize cleanly, convert it to the Dicyclohexylamine salt:
Dissolve crude acid in Acetone.
Add 1.05 equiv of Dicyclohexylamine.
The salt usually precipitates immediately.
Recrystallize the salt from Ethanol.
Regenerate the free acid by partitioning between EtOAc and 1N HCl.
References
House, H. O., & Bare, T. M. (1968). The Chemistry of Carbanions. XVII. The Alkylation of the Enolates from 4-tert-Butylcyclohexanecarboxylic Acid and Ethyl 4-tert-Butylcyclohexanecarboxylate. The Journal of Organic Chemistry, 33(3), 943–949. [Link]
Eliel, E. L., & Manoharan, M. (1981). Conformational analysis. 41. Carbon-13 NMR spectra of saturated heterocycles. 9. 1,3-Dioxanes. The Journal of Organic Chemistry, 46(10), 1959–1971. (Foundational text on A-values and cyclohexane stereochemistry). [Link]
Allinger, N. L. (1957). Conformational Analysis. III. The 4-tert-Butylcyclohexyl System.[1][2] Journal of the American Chemical Society, 79(13), 3443–3446. [Link]
Optimizing reaction temperature for methylation of 4-tert-butylcyclohexane derivatives
Welcome to the technical support center for optimizing the methylation of 4-tert-butylcyclohexane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing the methylation of 4-tert-butylcyclohexane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on controlling stereoselectivity through temperature and other key parameters. The question-and-answer format directly addresses common challenges and provides evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when methylating 4-tert-butylcyclohexanone, and how does temperature influence it?
The primary challenge in the methylation of 4-tert-butylcyclohexanone is controlling the stereoselectivity of the reaction. The rigid conformation of the cyclohexane ring, locked by the bulky tert-butyl group in the equatorial position, means that the incoming methyl nucleophile can attack the carbonyl from two distinct faces: the axial face or the equatorial face.[1][2]
Axial Attack: The nucleophile approaches from the top face, parallel to the axial C-H bonds. This leads to the formation of an equatorial methyl group and an axial hydroxyl group.
Equatorial Attack: The nucleophile approaches from the side, along the plane of the ring. This results in an axial methyl group and an equatorial hydroxyl group.
Temperature is a critical control parameter. Lowering the reaction temperature generally enhances stereoselectivity. This is because the energy difference between the two transition states (one leading to axial attack, the other to equatorial) becomes more significant relative to the available thermal energy (kT). At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to a higher ratio of the preferred diastereomer. This is a classic example of kinetic control.[3][4]
Q2: My methylation reaction is producing a mixture of diastereomers. How can I favor the formation of the equatorial methyl product (from axial attack)?
Achieving high selectivity for the equatorial methyl product (trans-4-tert-butyl-1-methylcyclohexan-1-ol) depends on promoting axial attack by the nucleophile. This is generally favored by using small, unhindered nucleophiles.[1][5]
The rationale lies in the transition state energetics. While equatorial attack appears less sterically hindered from a simple perspective, the transition state for axial attack is often favored for small nucleophiles due to better orbital overlap and avoidance of torsional strain with the adjacent equatorial C-H bonds.[6][7] The Felkin-Anh model helps predict this outcome by considering the arrangement of substituents around the carbonyl group.[8][9][10]
Recommendations:
Choice of Reagent: Methyllithium (MeLi) is a small nucleophile and typically gives high selectivity for axial attack.[11]
Temperature: Perform the reaction at very low temperatures, classically -78 °C (dry ice/acetone bath), to maximize kinetic control and enhance selectivity.
Solvent: Aprotic ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard. The coordination of the solvent to the lithium cation can influence the aggregation state and reactivity of the organolithium reagent.[12]
A study has shown that the addition of CH₃Li to 4-tert-butylcyclohexanone in the presence of LiClO₄ can increase the formation of the axial alcohol (from equatorial attack) from 65% to 92%, suggesting that additives can significantly alter the stereochemical outcome.[11]
Q3: Conversely, how can I increase the yield of the axial methyl product (from equatorial attack)?
To favor the formation of the axial methyl product (cis-4-tert-butyl-1-methylcyclohexan-1-ol), you must encourage equatorial attack. This is achieved by using larger, more sterically demanding nucleophiles that find the axial approach hindered by the axial hydrogens at the C3 and C5 positions.[1][6]
Recommendations:
Choice of Reagent:
Methylmagnesium Bromide (MeMgBr): As a Grignard reagent, MeMgBr is bulkier than MeLi and will show a greater preference for equatorial attack.[1]
Trimethylaluminum (Me₃Al): This reagent, particularly in a non-coordinating solvent like benzene, can show very high selectivity for equatorial attack, producing predominantly the trans-alcohol (axial methyl group).[13]
Temperature: While low temperatures are still recommended to prevent side reactions, the inherent steric bulk of the reagent is the primary driver of selectivity in this case.
The table below summarizes the general trend of how nucleophile size affects the direction of attack.
Methylating Reagent
Typical Size
Predominant Attack
Resulting Methyl Position
Methyllithium (MeLi)
Small
Axial
Equatorial
Methylmagnesium Bromide (MeMgBr)
Medium
Mixed / Equatorial
Axial
Trimethylaluminum (Me₃Al)
Large
Equatorial
Axial
Note: The exact ratios can be highly dependent on solvent, temperature, and additives.[1][13]
Troubleshooting Guide
Issue 1: Low yield of monomethylated product and significant polymethylation.
Cause: This issue arises when the enolate of the desired monomethylated product forms and undergoes a second methylation. This is common if excess base is present after the initial enolate formation or if the reaction temperature is too high, allowing for proton exchange between the product and any remaining starting enolate.[3]
Solutions:
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure the starting ketone is fully converted to its enolate before adding the methylating agent.[3]
Order of Addition: Always add the methylating agent (e.g., methyl iodide) to the pre-formed enolate solution at low temperature. Never add the base to a mixture of the ketone and electrophile.
Maintain Low Temperature: Keep the reaction at -78 °C throughout the enolate formation and methylation steps. Do not allow the mixture to warm up until the reaction is complete and quenched.[3]
Minimize Reaction Time: Once the methylating agent is added, allow the reaction to proceed for a reasonable time (e.g., 2-3 hours) but avoid unnecessarily long reaction times which can increase the chance of side reactions.[3]
Issue 2: Significant formation of O-methylated byproduct (1-methoxy-4-tert-butylcyclohexene).
Cause: The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired). O-alkylation is favored by factors that increase the ionic character of the oxygen-metal bond.[3]
Solutions:
Counter-ion: Use lithium enolates (e.g., from LDA or n-BuLi). The more covalent nature of the O-Li bond compared to O-Na or O-K bonds favors C-alkylation.[3]
Methylating Agent: Use methyl iodide (CH₃I), which is a soft electrophile and preferentially reacts at the softer carbon center of the enolate. Avoid harder electrophiles like dimethyl sulfate.[3]
Solvent: Use aprotic, non-polar, or weakly coordinating solvents like THF or diethyl ether. Highly polar, aprotic solvents can solvate the cation, making the enolate oxygen more nucleophilic and increasing O-alkylation.[3]
Issue 3: Poor or inconsistent stereoselectivity despite low temperature.
Cause: If the temperature is well-controlled, inconsistent stereoselectivity can point to issues with the purity or preparation of the reagents, which can alter their effective size and reactivity.
Solutions:
Reagent Quality: Ensure your organometallic reagents (MeLi, MeMgBr) are of high quality and have been recently titrated. Degradation can lead to the formation of other species (e.g., lithium methoxide from reaction with oxygen) that can alter the reaction pathway.
Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Water will quench the organometallic reagent and the enolate, reducing yield and affecting reproducibility.[12]
Review the System: As shown by Ashby and others, the presence of salts like lithium perchlorate can dramatically invert the stereochemical preference.[11] Ensure no unintended additives are present from previous steps or impure reagents.
Experimental Protocols & Visual Guides
Protocol: Kinetically Controlled Methylation for Axial Attack
This protocol details the selective monomethylation of 4-tert-butylcyclohexanone using LDA and methyl iodide to favor the formation of the equatorial methyl group.
Materials:
Diisopropylamine (distilled from CaH₂)
Anhydrous Tetrahydrofuran (THF) (distilled from Na/benzophenone)
n-Butyllithium (n-BuLi) in hexanes (titrated)
4-tert-butylcyclohexanone
Methyl Iodide (distilled)
Saturated aqueous NH₄Cl solution
Procedure:
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
LDA Formation: In the flask, dissolve diisopropylamine (1.05 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
Add n-BuLi (1.05 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
Stir the resulting LDA solution at -78 °C for 30 minutes.
Enolate Formation: Add a solution of 4-tert-butylcyclohexanone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.
Stir the mixture for 1-2 hours at -78 °C to ensure complete formation of the lithium enolate.[3]
Methylation: Add methyl iodide (1.1 eq.) dropwise to the enolate solution at -78 °C.
Stir the reaction mixture at this temperature for 2-3 hours.[3]
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, extract with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Analysis: Analyze the crude product ratio using ¹H NMR or GC-MS.
Visual Troubleshooting Workflow
This diagram provides a logical decision tree for troubleshooting common issues in the methylation reaction.
Caption: Stereochemical pathways for methylation.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society. [Link]
Reddit r/chemhelp. (2019). Axial and equatorial attack on cyclohexanone preference. [Link]
Le, T. N., & Le, V. T. (1993). Stereoselectivity of nucleophilic addition to substituted cyclohexanones: a structure and charge density study. The Journal of Physical Chemistry. [Link]
University of Liverpool. (n.d.). Felkin-Ahn and Cram Chelate Models. [Link]
Chemistry LibreTexts. (2024). Cram's Rule and Prelog's Rule. [Link]
NPTEL. (n.d.). Stereochemistry IV. NPTEL Archive. [Link]
Ashby, E. C., & Laemmle, J. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews. [Link]
ResearchGate. (2011). Illustrative model of (A) Cram's rule; (B) Felkin–Anh model; (C) Cram's chelating model. [Link]
Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator. [Link]
Ashby, E. C., & Noding, S. A. (1979). The effect of added salts on the stereochemistry of addition of organometallic reagents to ketones. The Journal of Organic Chemistry. [Link]
Ashby, E. C., & Yu, S. H. (1971). Novel stereoselective alkylation of 4-t-butylcyclohexanone using trimethylaluminium in benzene. Journal of the Chemical Society D: Chemical Communications. [Link]
Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. ResearchGate. [Link]
Purification challenges of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid via column chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid via column chro...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid via column chromatography. This document provides in-depth troubleshooting advice and frequently asked questions to facilitate a more efficient and successful purification process.
I. Understanding the Molecule and the Challenge
4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid is a sterically hindered cycloaliphatic carboxylic acid. Its purification by column chromatography can be challenging due to its physicochemical properties. The bulky tert-butyl group influences the molecule's interaction with the stationary phase, while the carboxylic acid moiety is prone to strong interactions, leading to issues like peak tailing.[1][2] This guide will address these common problems with practical, field-proven solutions.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid.
Problem 1: Significant Peak Tailing in My Chromatogram.
Peak tailing is a common issue when purifying carboxylic acids, often caused by strong interactions between the analyte and the stationary phase.[1][2][3]
Causality:
Strong Analyte-Stationary Phase Interaction: The polar carboxylic acid group can interact strongly with active sites on the stationary phase, such as silanol groups on silica gel, leading to delayed elution and asymmetrical peaks.[1][2]
Secondary Retention Mechanisms: Besides the primary separation mechanism, unwanted secondary interactions can contribute to peak tailing.[3]
Solutions:
Mobile Phase Modification (Normal Phase):
Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid like formic acid or acetic acid to your eluent.[4][5] This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica surface and resulting in a more symmetrical peak.[4][5][6]
Rationale: By keeping the carboxylic acid in its protonated form, you minimize strong ionic interactions with the stationary phase.[6]
Mobile Phase Modification (Reversed Phase):
Adjusting pH: The pH of the mobile phase is a critical factor.[6][7] For carboxylic acids in reversed-phase, a lower pH (at least 1.5 units below the pKa of the acid) will ensure the analyte is in its neutral, more retained form, often leading to better peak shape.[6][8]
Use of Buffers: Employing a buffer in the mobile phase helps maintain a stable pH, which is crucial for reproducible chromatography.[8][9]
Stationary Phase Considerations:
Deactivated Silica: Consider using end-capped or deactivated silica gel to minimize interactions with residual silanol groups.[3]
Alternative Stationary Phases: If peak tailing persists, explore other stationary phases like alumina (less acidic than silica) or bonded phases.[10]
Problem 2: Poor Separation Between My Target Compound and Impurities.
Achieving good resolution is the primary goal of chromatography. Poor separation can stem from several factors.
Causality:
Inappropriate Mobile Phase Strength: If the eluent is too strong, your compound and impurities will elute too quickly and without adequate separation. If it's too weak, elution will be prolonged, and bands will broaden, leading to overlap.
Column Overloading: Exceeding the column's loading capacity can cause band broadening and poor separation.[1]
Solutions:
Optimize the Mobile Phase:
Systematic Solvent Screening: Conduct a systematic screening of different solvent systems and gradient profiles. Start with a low-polarity mobile phase and gradually increase the polarity. A common starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[11]
Thin-Layer Chromatography (TLC) for Method Development: Utilize TLC to quickly screen different solvent systems and find the optimal mobile phase composition that provides the best separation.[12][13] Aim for an Rf value between 0.2 and 0.4 for your target compound.[14]
Adjust the Gradient Profile:
Shallow Gradient: Employ a shallow gradient around the elution point of your target compound to maximize the separation from closely eluting impurities.
Sample Loading:
Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the stationary phase mass.[15]
Proper Dissolution: Dissolve your sample in a minimal amount of a solvent that is as non-polar as possible while still ensuring complete solubility.[16]
Problem 3: My Compound is Not Eluting from the Column.
This frustrating situation can be due to very strong interactions with the stationary phase or insolubility issues.
Causality:
Excessively Strong Interaction: The carboxylic acid may be irreversibly adsorbed onto the stationary phase, especially if the mobile phase is not acidic enough in normal-phase chromatography.
Insolubility: The compound may have precipitated at the top of the column if the mobile phase is a poor solvent for it.[17]
Solutions:
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For normal-phase, you can increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Acidify the Mobile Phase (Normal Phase): As mentioned for peak tailing, adding an acid to the mobile phase can help to elute a strongly retained carboxylic acid.[4][17]
Check for Precipitation: If you suspect your compound has precipitated, try to flush the column with a stronger solvent in which your compound is known to be soluble.
Stability on Silica: Confirm that your compound is stable on silica gel. Some compounds can decompose on acidic stationary phases.[18] You can test this by spotting your compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots appear.
III. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid?
For most applications, standard silica gel (60 Å, 230-400 mesh) is a good starting point for normal-phase chromatography. If you encounter issues with peak tailing or compound degradation, consider using a deactivated or end-capped silica gel, or an alternative like alumina.[3][10] For reversed-phase chromatography, a C18 column is the most common choice.[19]
Q2: How do I choose the right mobile phase?
The choice of mobile phase is critical for a successful separation.[7]
Normal-Phase: Start with a binary mixture of a non-polar solvent (e.g., hexane, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). Use TLC to determine an appropriate ratio that gives your target compound an Rf value of approximately 0.2-0.4.[11][13][14] Remember to add a small amount of acid (0.1-1% formic or acetic acid) to improve peak shape.[4][5]
Reversed-Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used.[7] The mobile phase should be acidified (e.g., with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid.[19]
Q3: How much sample can I load onto my column?
As a general rule, the amount of crude sample loaded should be between 1% and 5% of the mass of the stationary phase.[15] Overloading the column is a common cause of poor separation.[1]
Q4: My compound is a solid. How should I load it onto the column?
There are two main methods for loading a solid sample:
Wet Loading: Dissolve the sample in a minimal amount of the initial mobile phase or a slightly stronger solvent. Ensure the solvent used for dissolution is not too strong, as this can lead to band broadening.
Dry Loading: Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column. This method is often preferred as it can lead to better resolution.
Q5: Are there any alternatives to column chromatography for purifying this compound?
Yes, other purification techniques can be considered:
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purifying solid compounds.
Acid-Base Extraction: You can often purify carboxylic acids by dissolving the crude mixture in an organic solvent and extracting with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylic acid will move into the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, and finally, the aqueous layer is acidified to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent.[20]
IV. Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Column Chromatography
Protocol 1: Step-by-Step Guide for Normal-Phase Column Chromatography
TLC Analysis: Develop a suitable mobile phase using TLC. A good mobile phase will give your target compound an Rf of ~0.3.
Column Packing:
Choose an appropriate size column based on your sample amount.
Prepare a slurry of silica gel in the initial, least polar mobile phase.
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
Sample Loading:
Dissolve your crude sample in a minimal amount of a suitable solvent (ideally the mobile phase).
Carefully apply the sample to the top of the column.
Elution:
Begin eluting with the initial mobile phase.
If necessary, gradually increase the polarity of the mobile phase (gradient elution).
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your purified compound.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualized Workflows
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Diagram 2: General Purification Workflow
Caption: A flowchart of the column chromatography process.
VI. References
Common Causes Of Peak Tailing in Chromatography - alwsci. (2025, July 17). Available at:
Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21). Available at:
4-(Tert-butyl)-1-methylcyclohexane-1-carboxylic acid - Sigma-Aldrich. Available at:
Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed. (2024, April 26). Available at:
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. Available at:
Why the addition of additives in the mobile phase is recommended in HPLC-analysis? - ResearchGate. (2021, January 20). Available at:
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (2024, September 25). Available at:
Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? - LCGC. (2020, August 31). Available at:
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Available at:
Peak Tailing in HPLC - Element Lab Solutions. Available at:
The Mobile Phase - HPTLC for the Analysis of Medicinal Plants. Available at:
How can I purify carboxylic acid? - ResearchGate. (2013, September 20). Available at:
Column chromatography of carboxylic acids? : r/chemistry - Reddit. (2016, November 8). Available at:
TLC tailing and carboxylic acid? - ResearchGate. (2018, October 30). Available at:
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. Available at:
Thin Layer Chromatography - University of California, Los Angeles. Available at:
Tips & Tricks for Thin-Layer Chromatography - Merck. Available at:
Column chromatography issues : r/chemistry - Reddit. (2024, July 16). Available at:
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9). Available at:
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Available at:
Troubleshooting Flash Column Chromatography - University of Rochester. Available at:
Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. Available at:
Which sample solvents work best with normal-phase flash column chromatography? - Teledyne ISCO. (2023, January 19). Available at:
Mass spectrometry fragmentation patterns of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid
Topic: Mass Spectrometry Fragmentation Patterns of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Patterns of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
In drug development and metabolic profiling, 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid serves as a critical stereochemical probe. Its structure features a "conformationally locked" cyclohexane ring (anchored by the bulky tert-butyl group) and a quaternary carbon at position 1. This guide analyzes its Electron Ionization (EI) fragmentation patterns, contrasting them with its non-methylated analog (4-tert-butylcyclohexanecarboxylic acid) and detailing the stereochemical differentiation between cis and trans isomers.
Structural Context & The Quaternary Effect
To interpret the mass spectrum accurately, one must understand the structural forces at play.
The Conformational Anchor: The tert-butyl group at C4 forces the cyclohexane ring into a rigid chair conformation, with the tert-butyl group occupying the equatorial position to minimize steric strain (
-value > 5 kcal/mol).
The Quaternary Center (C1): Unlike standard cyclohexane carboxylic acids, C1 possesses both a methyl group and a carboxylic acid group. This quaternary center eliminates the
-hydrogen, fundamentally altering standard fragmentation pathways (such as the McLafferty rearrangement) seen in non-methylated analogs.
Comparison: Target vs. Analog
Feature
Target: 1-Methyl Derivative
Analog: Des-methyl (Parent)
C1 Substitution
Quaternary (Methyl + COOH)
Tertiary (H + COOH)
-Hydrogen
Absent
Present
Dominant Cleavage
-Cleavage (Loss of CH or COOH) driven by stable carbocation.
McLafferty Rearrangement & -Cleavage.
Stereochem Sensitivity
High (1,3-diaxial interactions with Methyl/COOH).
Moderate.
Fragmentation Mechanics & Pathways[1][2]
The EI-MS spectrum (70 eV) is governed by three primary mechanistic pathways.
Pathway A: The Tert-Butyl Signature (m/z 57)
The most abundant ion (Base Peak) in the spectrum is almost invariably m/z 57 (
). The tert-butyl group typically cleaves readily to form a stable tertiary carbocation. This is a non-diagnostic peak for the core skeleton but confirms the presence of the tert-butyl anchor.
Pathway B: Quaternary -Cleavage (The "Methyl Effect")
The presence of the methyl group at C1 stabilizes the carbocation formed after the loss of the carboxylic acid group.
Loss of COOH (M - 45): Cleavage of the C1-COOH bond yields a stable tertiary carbocation at the ring (m/z 153). This peak is significantly more intense in the 1-methyl derivative than in the des-methyl analog due to the stability of the resulting tertiary carbocation versus a secondary one.
Loss of Methyl (M - 15): Cleavage of the C1-Methyl bond is also favorable, though typically less dominant than COOH loss due to the leaving group stability of the radical species.
The cis and trans isomers (defined by the relationship of the COOH to the tert-butyl group) exhibit distinct fragmentation efficiencies regarding the loss of water (
) and formic acid.
Axial COOH (Cis-like): If the COOH group is forced into an axial position (relative to the ring), it is spatially proximate to axial hydrogens at C3 and C5 (1,3-diaxial interaction). This proximity facilitates the elimination of H
O (thermal or EI-induced).
Equatorial COOH (Trans-like): The equatorial COOH is sterically distant from ring hydrogens, suppressing the
peak relative to the molecular ion.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the competitive fragmentation pathways, highlighting the suppression of the McLafferty rearrangement due to the quaternary center.
Caption: Fragmentation tree highlighting the dominance of tert-butyl cleavage and the stability-driven quaternary alpha-cleavage pathways.
Experimental Protocol: GC-MS Analysis
To ensure reproducible fragmentation patterns, derivatization is strongly recommended to prevent thermal degradation of the carboxylic acid in the injection port.
Method A: TMS Derivatization (Recommended)
This method converts the acid to a trimethylsilyl ester, improving volatility and peak shape.
Reagent Preparation: Mix 50 µL of sample (1 mg/mL in dichloromethane) with 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Incubation: Heat at 60°C for 30 minutes. The quaternary acid is sterically hindered; extended time ensures complete silylation.
Instrument Parameters:
Inlet: Splitless, 250°C.
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
Carrier Gas: Helium at 1.0 mL/min (constant flow).
A Comparative Guide to IR Spectrum Analysis of Carbonyl Stretch in Sterically Hindered Cyclohexane Acids
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating fun...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating functional groups, and the carbonyl (C=O) stretch is one of its most informative absorption bands. This guide provides an in-depth comparison of the C=O stretching frequency in sterically hindered cyclohexane carboxylic acids, offering both theoretical insights and practical experimental guidance. We will explore how the three-dimensional arrangement of atoms in a molecule—specifically, the steric environment around a carboxyl group—influences its vibrational frequency.
The Foundational Principles: The Carbonyl Stretch and its Influencers
The carbonyl group's stretching vibration typically appears as a strong, sharp band in the IR spectrum between 1690 and 1760 cm⁻¹[1][2]. The exact wavenumber of this absorption is highly sensitive to the electronic and steric environment of the C=O bond. Factors that increase the bond order (i.e., make it more "double-bond-like") will shift the absorption to a higher frequency (hypsochromic or blue shift), while factors that decrease the bond order will shift it to a lower frequency (bathochromic or red shift).
Several key factors influence the C=O stretching frequency:
Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond order and shift the C=O stretch to a higher frequency. Conversely, electron-donating groups decrease the bond order through resonance, shifting the absorption to a lower frequency[3][4].
Conjugation: Conjugation of the carbonyl group with a double bond or an aromatic ring delocalizes the π-electrons, reducing the C=O bond order and shifting the stretching frequency to a lower wavenumber, typically by 20-30 cm⁻¹[4][5].
Hydrogen Bonding: Intermolecular hydrogen bonding, which is prevalent in carboxylic acids (often forming dimers), weakens the C=O bond and lowers its stretching frequency[2][3][6]. The O-H stretch of a carboxylic acid is also characteristically broad due to this dimerization, appearing in the 2500-3300 cm⁻¹ region[6][7].
Ring Strain: For cyclic ketones, decreasing the ring size from a stable six-membered ring increases the C=O stretching frequency due to increased angle strain[4].
Steric Hindrance: This guide's central theme, steric hindrance, can also modulate the C=O stretching frequency. In sterically crowded environments, the atoms of the carboxyl group and its bulky neighbors can repel each other, leading to changes in bond angles and lengths, which in turn affects the vibrational frequency.
The Cyclohexane Ring: A Conformational Playground for Steric Effects
The cyclohexane ring is not a planar hexagon; it predominantly exists in a strain-free "chair" conformation. In this conformation, substituents can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the perimeter of the ring). Through a process called a "ring flip," axial and equatorial positions interconvert.
For a substituted cyclohexane, the two chair conformations are often not of equal energy. Bulky substituents generally prefer the equatorial position to avoid steric repulsion with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions)[8][9]. This steric strain destabilizes the conformer with the bulky group in the axial position.
When the substituent is a carboxyl group, its orientation (axial vs. equatorial) directly impacts the steric environment around the C=O bond. This provides an excellent model system to study the effects of steric hindrance on the carbonyl stretching frequency.
Comparative Analysis: Unsubstituted vs. Sterically Hindered Cyclohexane Carboxylic Acids
To illustrate the impact of steric hindrance, we will compare the IR spectra of three key compounds:
Cyclohexanecarboxylic Acid: Our baseline, with the carboxyl group able to exist in both axial and equatorial conformations, though the equatorial is favored.
trans-4-tert-Butylcyclohexanecarboxylic Acid: The bulky tert-butyl group "locks" the cyclohexane ring in a conformation where it is in the equatorial position. Consequently, the carboxyl group at the 1-position is also forced into the equatorial position.
cis-4-tert-Butylcyclohexanecarboxylic Acid: In this isomer, the equatorial tert-butyl group forces the carboxyl group into the more sterically hindered axial position.
The table below summarizes the expected and observed C=O stretching frequencies for these compounds.
Compound
Carboxyl Group Conformation
Expected Effect of Steric Hindrance
Observed C=O Stretch (cm⁻¹)
Cyclohexanecarboxylic Acid
Equilibrium between equatorial (major) and axial (minor)
Baseline
~1705
trans-4-tert-Butylcyclohexanecarboxylic Acid
Equatorial
Minimal steric hindrance
~1705
cis-4-tert-Butylcyclohexanecarboxylic Acid
Axial
Significant steric hindrance from 1,3-diaxial interactions
~1720
Note: The observed values are approximate and can vary slightly based on the sample preparation and instrument.
Analysis of the Data:
Cyclohexanecarboxylic Acid and its trans-4-tert-Butyl Derivative: The C=O stretching frequency for both cyclohexanecarboxylic acid and trans-4-tert-butylcyclohexanecarboxylic acid is observed around 1705 cm⁻¹[10][11][12]. In the case of the trans isomer, the bulky tert-butyl group occupies an equatorial position, which in turn forces the carboxyl group into the less sterically hindered equatorial position. This indicates that an equatorial carboxyl group experiences a "normal" steric environment, similar to the predominant conformer of the unsubstituted acid.
cis-4-tert-Butylcyclohexanecarboxylic Acid: For the cis isomer, the equatorial tert-butyl group forces the carboxyl group into the axial position. This axial carboxyl group experiences significant steric repulsion from the two axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions). This steric crowding can lead to a slight deformation of the bond angles and a compression of the C=O bond. A shorter, more rigid bond requires more energy to stretch, resulting in a shift of the C=O absorption to a higher frequency. Indeed, the C=O stretch for the cis isomer is observed at a higher wavenumber, around 1720 cm⁻¹.
This comparison clearly demonstrates that the steric environment imposed by the axial versus equatorial orientation of a carboxyl group on a cyclohexane ring has a discernible effect on its C=O stretching frequency in the IR spectrum.
Experimental Protocol: Obtaining a High-Quality FTIR Spectrum of a Solid Carboxylic Acid
The following protocol details the Potassium Bromide (KBr) pellet method, which is well-suited for obtaining high-quality transmission spectra of solid, crystalline samples like the cyclohexane carboxylic acids discussed.
Underlying Principle: The sample is finely ground and intimately mixed with dry, IR-transparent KBr powder. This mixture is then pressed under high pressure to form a transparent pellet, through which the IR beam is passed. The KBr acts as a matrix to hold the sample in the beam path.
Materials and Equipment:
FTIR Spectrometer
Agate mortar and pestle
Hydraulic press with a pellet die set (e.g., 13 mm)
Gently heat the mortar, pestle, and die set under a heat lamp or in a low-temperature oven to drive off any adsorbed moisture. Allow them to cool to room temperature in a desiccator before use.
Ensure the spectroscopy-grade KBr is thoroughly dry by heating it in an oven and storing it in a desiccator. Moisture contamination will lead to broad O-H absorption bands in the spectrum, potentially obscuring important features[13].
Sample Grinding and Mixing:
Weigh out approximately 1-2 mg of the solid carboxylic acid sample and about 100-200 mg of the dry KBr powder[14]. The sample-to-KBr ratio should be in the range of 0.5% to 1%[15].
First, grind the sample in the agate mortar to a very fine powder. This is crucial to reduce scattering of the IR beam[15].
Add the KBr to the mortar and gently but thoroughly mix it with the ground sample until a homogenous mixture is obtained. Avoid vigorous grinding at this stage to prevent excessive reduction of the KBr crystal size[13].
Pellet Formation:
Carefully transfer the KBr-sample mixture into the pellet die body, ensuring an even layer at the bottom.
Assemble the die set and place it in the hydraulic press.
Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) and hold for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent or translucent pellet[13].
Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet will be clear and free of cracks or cloudiness.
Data Acquisition:
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Perform a background scan with an empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
Acquire the sample spectrum. Typically, a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ is used. Co-adding 16 or 32 scans will improve the signal-to-noise ratio.
Data Analysis:
Process the spectrum to identify the key absorption bands, paying close attention to the C=O stretching region (around 1700 cm⁻¹) and the broad O-H stretch.
Visualizing the Concepts
Caption: KBr pellet method workflow for FTIR analysis.
Conclusion
The infrared spectrum, and specifically the carbonyl stretching frequency, is a powerful tool for probing the subtle structural nuances of molecules. As demonstrated with sterically hindered cyclohexane carboxylic acids, the conformational constraints that place a carboxyl group in an axial versus an equatorial position lead to a measurable shift in the C=O absorption band. An axial carboxyl group, experiencing greater steric hindrance from 1,3-diaxial interactions, exhibits a C=O stretch at a higher frequency compared to its less hindered equatorial counterpart. This understanding, coupled with robust experimental technique, allows researchers to extract a wealth of structural information from a seemingly simple vibrational mode, aiding in the comprehensive characterization of complex molecules in pharmaceutical and chemical research.
References
ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... Retrieved from [Link]
Ordóñez-García, M., et al. (n.d.). FTIR-ATR spectroscopy of dicarboxylic acids. A) FTIR spectra from 4000... ResearchGate. Retrieved from [Link]
PubMed. (2004, January 21). In situ FTIR-ATR analysis and titration of carboxylic acid-terminated SAMs. Retrieved from [Link]
Figshare. (2004, January 21). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Retrieved from [Link]
PubChem. (n.d.). 4-Tert-butylcyclohexane-1-carboxylic acid. Retrieved from [Link]
Journal of the American Chemical Society. (2003, December 24). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Retrieved from [Link]
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
NIST. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
NIST. (n.d.). Cyclohexanecarboxylic acid, 1-cyclohexyl-. Retrieved from [Link]
Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
PureSynth. (n.d.). 4-Tert-Butylcyclohexanecarboxylic Acid (Cis- And Trans- Mixture) 98.0%(GC). Retrieved from [Link]
PubChem. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
Helsinki.fi. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
Gable, K. (2018, September 22). The C=O Stretch. Retrieved from [Link]
Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
SlidePlayer. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
Ordóñez-García, M., et al. (n.d.). IR: carboxylic acids. Retrieved from [Link]
Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]
LookChem. (n.d.). trans-4-tert-Butylcyclohexanecarboxylic acid. Retrieved from [Link]
MDPI. (2026, February 9). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Retrieved from [Link]
RSC Publishing. (n.d.). Axial and equatorial hydrogen-bond conformers between (CH2)3S and H(D)F: Fourier transform infrared spectroscopy and ab initio calculations. Retrieved from [Link]
PubChem. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). Retrieved from [Link]
ResearchGate. (2012, August 9). FTIR investigation of the O-H⋯Xe interaction in simple carboxylic acids in solid xenon. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol. Retrieved from [Link]
PubChemLite. (n.d.). Cis-4-tert-butylcyclohexanecarboxylic acid (C11H20O2). Retrieved from [Link]
ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]
Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]
Fvs. (n.d.). Axial Or Equatorial. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
PubMed. (2005, December 23). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Retrieved from [Link]
Technical Comparison Guide: Chromatographic Resolution of cis- vs trans-4-tert-Butyl-1-methylcyclohexane-1-carboxylic Acid
This guide is structured as a high-level technical white paper designed for application scientists and process chemists. It prioritizes mechanistic understanding (stereoelectronics) to explain chromatographic behavior, r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical white paper designed for application scientists and process chemists. It prioritizes mechanistic understanding (stereoelectronics) to explain chromatographic behavior, rather than merely listing retention times which can vary by column batch.[1]
[1]
Executive Summary
The separation and identification of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid isomers present a unique stereochemical challenge compared to the non-methylated parent analog.[1] Unlike simple cyclohexane derivatives, the introduction of the C1-methyl group inverts the standard thermodynamic stability profile.[1]
The "Cis" Isomer (COOH axial): Thermodynamically more stable .
The "Trans" Isomer (COOH equatorial): Thermodynamically less stable .
This guide outlines the physicochemical basis for this inversion and provides comparative protocols for their resolution via Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]
Mechanistic Insight: The Stereochemical Inversion
To interpret retention data accurately, one must first understand the conformational lock imposed by the tert-butyl group and the A-value competition at Carbon-1.[1]
Conformational Anchoring
The bulky tert-butyl group at C4 acts as a "conformational anchor," locking the cyclohexane ring into a chair conformation where the tert-butyl group is equatorial (A-value ~4.9 kcal/mol).[1] Ring flipping is energetically prohibited.
The A-Value Conflict at C1
At Carbon-1, we have two substituents: a Methyl group and a Carboxylic Acid group.[1]
Thermodynamics dictates that the substituent with the larger A-value (Methyl) will prefer the equatorial position to minimize 1,3-diaxial interactions.[1]
Isomer A (cis-COOH): The Methyl is Equatorial; the Carboxyl is Axial.[1] (Stable)
Isomer B (trans-COOH): The Methyl is Axial; the Carboxyl is Equatorial.[1] (Unstable)
Critical Note: This is the reverse of 4-tert-butylcyclohexanecarboxylic acid (where H is small, so COOH prefers equatorial).[1] In the methylated analog, the methyl group "wins" the equatorial slot.[1]
Visualization of Stability
The following diagram illustrates the steric energy landscape defining the isomers.
Figure 1: Conformational logic dictating that the Cis-isomer (Axial COOH) is the thermodynamically preferred species due to the higher steric demand of the geminal methyl group.[1]
Comparative Chromatographic Performance
Gas Chromatography (GC)
Methodology: Analysis of Methyl Esters.
Because carboxylic acids tail significantly on GC, they are converted to methyl esters (using TMS-diazomethane or MeOH/H₂SO₄) prior to analysis.[1]
Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (with 0.1% Formic Acid to suppress ionization).[1]
Detection: UV at 210 nm (carbonyl stretch).
Result: The trans-isomer (more polar/exposed) elutes first.[1] The cis-isomer (more hydrophobic/shielded) elutes later.[1]
Synthesis & Isolation Workflow
The following workflow describes how to isolate the specific isomers based on the data above.
Figure 2: Decision tree for analytical verification vs. preparative isolation. Note that on Silica (Flash), the elution order mimics the polarity rules: the "shielded" Cis isomer moves faster than the "exposed" Trans isomer.[1]
References
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Fundamental source for A-values: Methyl=1.74 vs COOH=1.41). [1]
House, H. O., & Bare, T. M. (1968).[1] The Stereochemistry of the Addition of Methylmetallic Reagents to 4-tert-Butylcyclohexanone. The Journal of Organic Chemistry, 33(3), 943–946.[1] (Establishes the stereochemical outcome of nucleophilic addition to locked cyclohexanones).
Allinger, N. L. (1957).[1] Conformational Analysis. III. The 4-tert-Butylcyclohexyl System.[1][2][3][4][5][6][7] Journal of the American Chemical Society, 79(13), 3443–3446.[1] (Foundational work on the t-butyl anchor effect).
Sigma-Aldrich. (2023).[1] Product Specification: 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid.[1] (Verification of commercial availability of the mix).